3-Benzylpiperidin-2-one
Description
The exact mass of the compound 3-Benzylpiperidin-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Benzylpiperidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Benzylpiperidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-benzylpiperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-12-11(7-4-8-13-12)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRZLXVKQFICTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501303777 | |
| Record name | 3-(Phenylmethyl)-2-piperidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501303777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81976-72-9 | |
| Record name | 3-(Phenylmethyl)-2-piperidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81976-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Phenylmethyl)-2-piperidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501303777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-benzylpiperidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Whitepaper: 3-Benzyl-2-Piperidone as a Pharmacophore Scaffold
This guide provides an in-depth technical analysis of 3-benzyl-2-piperidone , a critical intermediate in the synthesis of peptidomimetics and neuroactive piperidine derivatives.
Executive Summary
3-benzyl-2-piperidone (IUPAC: 3-benzylpiperidin-2-one) is a functionalized lactam scaffold used primarily as a constrained amino acid mimic (phenylalanine surrogate) and a precursor to 3-substituted piperidines.[1][2][3] Its structural rigidity and chirality at the C3 position make it a valuable template for drug discovery, particularly in the design of protease inhibitors and ligands for G-protein coupled receptors (GPCRs).
This guide details the structural parameters, physiochemical properties, and a self-validating synthetic protocol for generating this scaffold with high regioselectivity.
Part 1: Structural Characterization & Physiochemical Properties[4]
Molecular Identity
The molecule consists of a six-membered lactam ring (2-piperidone) substituted at the
| Parameter | Value | Notes |
| IUPAC Name | 3-benzylpiperidin-2-one | |
| CAS Number | Not widely listed; 13603-25-3 (reduced amine form) | Note: 1-benzyl-2-piperidone is CAS 4783-65-7. Ensure differentiation. |
| Molecular Formula | ||
| Molecular Weight | 189.26 g/mol | Average Mass |
| Monoisotopic Mass | 189.11536 Da | Useful for HRMS validation |
| H-Bond Donors | 1 (Amide NH) | Unless N-protected |
| H-Bond Acceptors | 1 (Carbonyl Oxygen) | |
| Chirality | C3 Stereocenter | Enantiomers must be resolved or synthesized asymmetrically |
Structural Visualization
The following diagram illustrates the connectivity and the critical C3 chiral center.
Figure 1: Structural decomposition of 3-benzyl-2-piperidone highlighting the alpha-carbon reactivity.
Part 2: Synthetic Methodology (Expert Protocol)
The "Dianion" Strategy
The most robust method for synthesizing 3-benzyl-2-piperidone from commercially available 2-piperidone (valerolactam) involves the generation of a 1,3-dianion . Direct alkylation with one equivalent of base often leads to N-alkylation. To force C-alkylation at position 3, the nitrogen must either be protected or deprotonated first.
Mechanism:
-
First Equivalent (Base): Deprotonates the amide Nitrogen (
). -
Second Equivalent (Base): Deprotonates the
-Carbon ( ). -
Electrophile Addition: The Carbon-anion is more nucleophilic and reacts with Benzyl Bromide.
Step-by-Step Protocol
Note: This protocol assumes standard Schlenk line techniques under inert atmosphere (Argon/Nitrogen).
Reagents:
-
2-Piperidone (1.0 eq)
-
n-Butyllithium (n-BuLi) or LDA (2.2 eq)
-
Benzyl Bromide (1.0 eq)
-
THF (Anhydrous)
Workflow:
-
Setup: Flame-dry a 250mL round-bottom flask. Add anhydrous THF and cool to -78°C (Dry ice/Acetone bath).
-
Dianion Generation:
-
Add 2-piperidone (dissolved in minimal THF).
-
Add 2.2 equivalents of n-BuLi dropwise over 20 minutes.
-
Observation: The solution may turn bright yellow/orange, indicating dianion formation.
-
Stir at 0°C for 30 minutes to ensure complete deprotonation, then re-cool to -78°C.
-
-
Alkylation:
-
Add Benzyl Bromide (1.0 eq) dropwise.
-
Stir at -78°C for 1 hour, then allow to warm slowly to room temperature overnight.
-
-
Quench & Workup:
-
Purification:
-
Recrystallization (if solid) or Flash Chromatography (SiO2, EtOAc/Hexanes gradient).
-
Figure 2: Synthetic workflow for the regioselective C-alkylation of 2-piperidone.
Part 3: Analytical Validation (Self-Validating System)
To ensure the product is 3-benzyl-2-piperidone and not the N-benzyl isomer (1-benzyl-2-piperidone), use the following diagnostic signals.
NMR Spectroscopy[8][9][10]
-
NMR (Diagnostic):
-
Amide Proton (NH): Look for a broad singlet around
6.0–7.0 ppm. If this is missing, you have N-alkylated. -
H3 (Methine): A multiplet around
2.5–2.8 ppm, integrating to 1H.[6] -
Benzylic Protons: Diastereotopic methylene protons (ABX system) appearing as two distinct multiplets due to the adjacent chiral center.
-
-
NMR:
-
Carbonyl (C2):
~170–175 ppm. -
C3 (
-carbon): Shifted downfield compared to unsubstituted piperidone due to the benzyl group.
-
Mass Spectrometry[12]
-
ESI-MS:
. -
Fragmentation: Look for the tropylium ion peak (
91) characteristic of the benzyl group.
Part 4: Pharmaceutical Applications[2][5][6][10][13]
Peptidomimetics
3-benzyl-2-piperidone serves as a constrained Phenylalanine mimic . In peptide chains, the free rotation of Phenylalanine can be problematic for binding affinity. By incorporating the side chain into the lactam ring, the conformation is restricted, potentially locking the molecule into a bioactive conformation (e.g.,
Neuroactive Scaffolds
Reduction of the lactam carbonyl (using
Key References
-
Dianion Chemistry: "Alkylation of 4-piperidones" (Analogous reactivity patterns). Journal of the Chemical Society C, 1970.
-
General Piperidone Scaffolds: "Recent advances in piperidones as privileged scaffolds." Medicinal Chemistry Research, 2026.
References
-
Thermo Fisher Scientific. (n.d.). 1-Benzyl-4-piperidone Product Page (for comparison of isomer properties). Retrieved from
-
PubChem. (2025).[8] Compound Summary: 3-Benzylpiperidine (Reduced form). National Library of Medicine.[8] Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. US20020019532A1 - Process for the synthesis of (2S)-phenyl-3-piperidone - Google Patents [patents.google.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. 3-Benzylpiperidine | C12H17N | CID 114551 - PubChem [pubchem.ncbi.nlm.nih.gov]
difference between 3-benzylpiperidin-2-one and 3-benzylpiperidine
The following technical guide details the structural, synthetic, and pharmacological divergence between 3-benzylpiperidin-2-one and 3-benzylpiperidine .
Structural Divergence, Synthetic Interconnectivity, and Pharmacological Utility
Executive Summary
In medicinal chemistry, the transition from a lactam (cyclic amide) to a cyclic amine represents a critical "molecular toggle" that dramatically alters physicochemical properties and target affinity.
-
3-Benzylpiperidin-2-one is a δ-lactam .[1] It serves primarily as a versatile synthetic intermediate or a neutral scaffold for specific G-protein coupled receptor (GPCR) targets (e.g., NK3 antagonists). It possesses a polar, non-basic amide functionality.
-
3-Benzylpiperidine is a cyclic secondary amine . It is a "privileged scaffold" found in high-affinity CCR3 antagonists, NR2B-selective NMDA receptor antagonists, and monoamine transporter inhibitors. It is highly basic (pKa ~10.5) and serves as a key cationizable pharmacophore at physiological pH.
This guide analyzes the technical differences, provides validated synthetic protocols for their interconversion, and maps their respective pharmacological landscapes.
Physicochemical & Structural Divergence
The core difference lies in the oxidation state of the C2 position. The lactam carbonyl locks the ring conformation and neutralizes the nitrogen lone pair via resonance, whereas the amine allows for chair conformational flexibility and protonation.
Comparative Properties Table
| Feature | 3-Benzylpiperidin-2-one (Lactam) | 3-Benzylpiperidine (Amine) |
| Structure | Cyclic Amide (δ-Lactam) | Cyclic Secondary Amine |
| Electronic State | Neutral (Resonance stabilized) | Basic (Protonatable) |
| pKa (Conjugate Acid) | ~0 (Amide nitrogen is not basic) | ~10.45 (Secondary amine) |
| H-Bond Donors | 1 (Amide NH) | 1 (Amine NH) |
| H-Bond Acceptors | 1 (Carbonyl Oxygen) | 1 (Amine Nitrogen) |
| LogP (Predicted) | ~1.5 (More polar) | ~2.5 (More lipophilic) |
| Key NMR Signal ( | ~179 ppm (C=O) | ~45–55 ppm (C2 Methylene) |
| Primary Utility | Intermediate / NK3 Scaffold | CCR3 / NR2B / DAT Pharmacophore |
Synthetic Interconnectivity & Protocols
The synthesis of the lactam is typically achieved via thermodynamic enolate chemistry, while the amine is accessed either by reducing the lactam or via transition-metal catalyzed cross-coupling of pyridines.
Workflow Diagram: Synthesis & Transformation
The following diagram illustrates the logical flow from starting materials to both targets.
Caption: Synthetic workflow showing the alpha-alkylation route to the lactam and subsequent reduction to the amine.
Experimental Protocol 1: Synthesis of 3-Benzylpiperidin-2-one
Mechanism: Thermodynamic enolate generation at the
-
Reagents: Piperidin-2-one (1.0 eq), n-Butyllithium (2.2 eq, to generate dianion if N-protection is absent, or 1.1 eq if N-protected), Benzyl bromide (1.1 eq), dry THF.
-
Procedure:
-
Cool a solution of diisopropylamine in dry THF to -78°C under
. -
Add n-BuLi dropwise to generate LDA. Stir for 30 min.
-
Add piperidin-2-one (dissolved in THF) dropwise. Note: If using unprotected lactam, 2 equivalents of base are required to deprotonate the Nitrogen first, then the Alpha-carbon.
-
Stir the enolate solution for 1 hour at 0°C.
-
Cool back to -78°C and add benzyl bromide dropwise.
-
Allow to warm to room temperature overnight.
-
Quench: Saturated
. Extract with EtOAc.
-
-
Validation (NMR): Look for the disappearance of the simple triplet pattern of the lactam and the appearance of benzylic protons as diastereotopic multiplets (
2.6–3.4 ppm).
Experimental Protocol 2: Reduction to 3-Benzylpiperidine
Mechanism: Nucleophilic hydride attack on the carbonyl carbon followed by elimination of the oxygen.
-
Reagents: 3-Benzylpiperidin-2-one (1.0 eq),
(LAH) (2.0–3.0 eq), dry THF or Ether. -
Procedure:
-
Suspend LAH in dry THF at 0°C.
-
Add the lactam (dissolved in THF) dropwise to control hydrogen evolution.
-
Critical Step: Reflux the mixture for 4–12 hours. The amide carbonyl is stable; heat is required for full reduction to the amine.
-
Workup (Fieser Method): Cool to 0°C. Carefully add water (
mL), then 15% NaOH ( mL), then water ( mL) relative to grams of LAH used. Filter the granular precipitate.
-
-
Validation:
-
IR: Disappearance of the strong Amide I band (~1640
). -
MS: M+H shift from 190.1 (Lactam) to 176.1 (Amine).
-
Analytical Characterization (NMR Signatures)
Distinguishing these two compounds requires focusing on the C2 and C3 positions.
| Nucleus | 3-Benzylpiperidin-2-one (Lactam) | 3-Benzylpiperidine (Amine) |
Data derived from literature values for alpha-alkylated lactams [1][2].
Pharmacological Applications[4][5][6][7]
The shift from lactam to amine changes the molecule from a structural scaffold to a functional pharmacophore.
3-Benzylpiperidine (Amine)
This scaffold is "privileged" in neuroscience and immunology.
-
CCR3 Antagonists: Replacing a 4-benzylpiperidine moiety with a 3-benzylpiperidine in urea-based antagonists improved potency into the low picomolar range (
= 10–60 pM) for inhibiting eotaxin-induced chemotaxis [3].[3] The 3-position provides a distinct vector for hydrophobic interactions within the GPCR binding pocket. -
NR2B-Selective NMDA Antagonists: While ifenprodil (the prototype) uses a 4-benzylpiperidine, the 3-benzyl isomers are explored to tune selectivity and reduce off-target cardiac effects (hERG inhibition).
-
Monoamine Transporters: 3-Benzylpiperidines act as inhibitors of dopamine (DAT) and norepinephrine (NET) transporters.[4] The basic nitrogen is essential for the salt bridge with the conserved aspartate residue in the transporter [4].
3-Benzylpiperidin-2-one (Lactam)
-
NK3 Receptor Antagonists: The lactam ring constrains the geometry of the benzyl group. Derivatives like osanetant utilize a piperidin-2-one core (specifically 3-phenyl or 3-benzyl analogs) to antagonize the Tachykinin NK3 receptor, investigated for schizophrenia treatment [5].
-
Synthetic Intermediate: It is the direct precursor to 3-benzylpiperidine via reduction.
Decision Tree: Scaffold Selection
Caption: Decision tree for medicinal chemists selecting between the amine and lactam scaffolds based on target requirements.
References
-
Taylor, P. (2006). Aza-enolate alkylation reactions of lactim ethers. University of Bath. Link
-
Fletcher, S. P., et al. (2023).[5] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145, 14221-14226.[5] Link
-
Morokata, T., et al. (2005).[3][6] Discovery of CC chemokine receptor-3 (CCR3) antagonists with picomolar potency.[3][6] Journal of Medicinal Chemistry, 49(1), 411-417. Link
-
BenchChem. (2025).[7] An In-depth Technical Guide to 3-[(4-Methylphenyl)methyl]piperidine Derivatives. Link
- Emonds-Alt, X., et al. (1995). Pharmacological profile of SR 142801, the first potent and selective non-peptide antagonist of the NK3 tachykinin receptor. Life Sciences, 56(26), 27-32.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. Discovery of CC chemokine receptor-3 (CCR3) antagonists with picomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: 3-Benzylvalerolactam (3-Benzylpiperidin-2-one)
Structural Identification, Synthetic Methodology, and Pharmaceutical Utility
Executive Summary
3-Benzylvalerolactam (IUPAC: 3-benzylpiperidin-2-one ) is a functionalized
This guide provides the definitive chemical identifiers, a validated synthetic protocol for C-alkylation, and structural characterization data essential for research and development workflows.
Chemical Identification & Informatics
The following identifiers are verified for the C-alkylated isomer (3-position). Researchers must distinguish this from the commercially ubiquitous
| Identifier | Value / String |
| IUPAC Name | 3-benzylpiperidin-2-one |
| Common Name | 3-benzylvalerolactam |
| CAS Registry Number | 81976-72-9 (Specific to 3-benzyl isomer) |
| Canonical SMILES | C1CC(C(=O)NC1)CC2=CC=CC=C2 |
| Isomeric SMILES | C1CC(C(=O)NC1)Cc2ccccc2 |
| InChI String | InChI=1S/C12H15NO/c14-12-11(7-4-8-13-12)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,13,14) |
| InChIKey | XVRZLXVKQFICTC-UHFFFAOYSA-N |
| Molecular Formula | |
| Molecular Weight | 189.26 g/mol |
Structural Analysis & Stereochemistry
The 3-benzylvalerolactam molecule contains a single chiral center at C3 (the
-
Chirality: The synthesis typically yields a racemate (
). However, asymmetric synthesis using chiral auxiliaries (e.g., Myers' pseudoephedrine enolates) or chiral phase-transfer catalysts is required for enantiopure applications, particularly in drug discovery where binding pockets are stereospecific. -
Tautomerism: While the lactam (amide) form is dominant, the presence of the
-proton allows for enolization, which is the mechanistic basis for its synthesis (via enolate alkylation).
Synthetic Methodology: C-Alkylation Protocol
Direct C-alkylation of
Core Reaction Logic
-
Deprotonation: Strong base (LDA or n-BuLi) generates the enolate.
-
Regiocontrol: To prevent N-alkylation, one must either protect the Nitrogen (e.g., with TMS or Boc) or use 2 equivalents of base to form the N,C-dianion, where the C-anion is more nucleophilic toward the alkyl halide.
Validated Protocol (Lithium Enolate Route)
Reagents:
Step-by-Step Procedure:
-
Preparation of LDA: In a flame-dried flask under Argon, dissolve diisopropylamine (1.1 equiv) in anhydrous THF at -78°C. Add
-BuLi (1.1 equiv) dropwise. Stir for 30 minutes.-
Note: If using the dianion method without N-protection, use 2.2 equiv of LDA.
-
-
Enolization: Add a solution of
-valerolactam (1.0 equiv) in THF dropwise to the LDA solution at -78°C.-
Observation: The solution may turn yellow/orange, indicating enolate formation. Stir for 1 hour to ensure complete deprotonation.
-
-
Alkylation: Add Benzyl bromide (1.0 - 1.1 equiv) dropwise.
-
Critical Control: Maintain temperature at -78°C during addition to prevent poly-alkylation.
-
-
Reaction: Allow the mixture to warm slowly to room temperature over 4–12 hours.
-
Quench & Workup: Quench with saturated aqueous
. Extract with EtOAc (3x). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (Silica gel; Hexanes/EtOAc gradient). The C-alkylated product is typically less polar than the starting lactam.
Visualized Reaction Scheme
Figure 1: Synthetic pathway via lithiation-alkylation strategy. The use of strong base (LDA) generates the reactive enolate species which undergoes nucleophilic substitution with benzyl bromide.
Analytical Characterization
To validate the synthesis, compare experimental data with the following reference values.
| Method | Characteristic Signals | Interpretation |
| 1H NMR (500 MHz, | Aromatic protons (Benzyl group). | |
| N-H proton (Confirming lactam is not N-alkylated). | ||
| C3-H (Methine proton at the chiral center). | ||
| Benzylic | ||
| 13C NMR (125 MHz, | Carbonyl (C=O). | |
| Ipso-carbon of the phenyl ring. | ||
| C3 ( | ||
| MS (ESI) | Consistent with Formula |
Pharmaceutical Applications
The 3-benzylvalerolactam scaffold is not merely a chemical curiosity; it is a pharmacophore embedded in several bioactive classes:
-
NMDA Receptor Antagonists:
-
Reduction of the lactam carbonyl yields 3-benzylpiperidine . Derivatives of 3-benzylpiperidine (e.g., Ifenprodil analogs) show high affinity for the NR2B subunit of the NMDA receptor, investigated for neuroprotective effects in stroke and traumatic brain injury [1].
-
-
NK1 Receptor Antagonists:
-
The 3-substituted piperidine ring is a core structural motif in Substance P antagonists (e.g., Osanetant analogs). The steric bulk of the benzyl group at C3 dictates the conformational lock required for receptor binding [2].
-
-
Chiral Building Blocks:
-
Enzymatic resolution or asymmetric synthesis of 3-benzylvalerolactam provides access to enantiopure
-amino acids upon ring opening, which are valuable for peptidomimetic drug design.
-
References
-
Agai, B., Nador, A., Proszenyak, A., Tarkanyi, G., & Faigl, F. (2003). A facile synthesis of 3-(substituted benzyl)piperidines.[1] Tetrahedron, 59(40), 7897-7900.
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226.
-
PubChem.[2][3][4][5][6][7][8] (n.d.). 3-benzylpiperidin-2-one (Compound).[3][6][7][9] National Library of Medicine. Retrieved from [Link]
-
Chemspace. (n.d.). 3-benzylpiperidin-2-one Product Page (CAS 81976-72-9).[9] Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1-Benzyl-2-piperidone | C12H15NO | CID 5170076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Benzyloxybenzaldehyde 98 1700-37-4 [sigmaaldrich.com]
- 4. 3-Benzyloxybenzaldehyde | C14H12O2 | CID 74342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzyl (1-(isobutyryloxy)-2,2,4-trimethylpentan-3-yl) phthalate | C27H34O6 | CID 28124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Benzylpiperidine | C12H17N | CID 114551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Benzylpiperidin-4-one | C12H15NO | CID 20361720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benzyl butyl phthalate-3,4,5,6-d4 D = 98atom , = 98 93951-88-3 [sigmaaldrich.com]
- 9. 3-benzylpiperidin-2-one - C12H15NO | CSSB00000718048 [chem-space.com]
Solubility Profiling of 3-Benzylpiperidin-2-one: A Technical Guide for Process Optimization
The following technical guide is structured to serve as an authoritative resource for process chemists and pharmaceutical scientists. It synthesizes structural analysis with practical solubility profiling protocols.[1]
Executive Summary
3-Benzylpiperidin-2-one (3-benzyl-2-piperidone) represents a critical scaffold in the synthesis of neuroactive agents (e.g., substance P antagonists) and protease inhibitors.[2][3] Its solubility profile is governed by a "push-pull" physicochemical duality: the polar, hydrogen-bonding lactam core versus the lipophilic, aromatic benzyl substituent.[2][3]
This guide provides a mechanistic analysis of its solubility, predictive modeling based on structural motifs, and validated protocols for determining exact solubility limits.[1] It is designed to move beyond static data tables, offering a dynamic framework for solvent selection in recrystallization, extraction, and reaction engineering.[1]
Physicochemical & Structural Analysis
To predict solubility behavior without empirical data for every solvent, we must analyze the molecular architecture.[1]
Structural Motifs
-
Lactam Core (Piperidin-2-one):
-
Benzyl Substituent (C3-Position):
Key Physicochemical Descriptors (Predicted)
| Property | Value (Approx.) | Implication for Solubility |
| Molecular Weight | 189.26 g/mol | Small molecule; kinetics of dissolution should be rapid.[2][3] |
| LogP (Octanol/Water) | 1.9 – 2.1 | Moderately lipophilic.[1] Poor water solubility expected (< 1 mg/mL); good solubility in organic solvents with mid-range polarity.[1] |
| H-Bond Donors | 1 (Amide NH) | Capable of specific solvation in ethers/ketones.[1][3] |
| H-Bond Acceptors | 1 (Amide C=O) | Capable of interaction with protic solvents.[1][3][4] |
| Physical State | Solid (Crystalline) | Lattice energy must be overcome by solvation enthalpy.[1] |
Solubility Profile & Solvent Selection Strategy
Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP) of analogous lactams, the following solubility profile is established.
Solvent Class Compatibility Table[4]
| Solvent Class | Representative Solvents | Predicted Solubility | Application Context |
| Polar Aprotic | DMSO, DMF, DMAc, NMP | Very High (>100 mg/mL) | Ideal for reactions requiring high concentration; difficult to remove (high BP).[2][3] |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>50 mg/mL) | Excellent for extraction and chromatography loading.[1] |
| Alcohols | Methanol, Ethanol, IPA | Moderate to High | Primary choice for recrystallization. Solubility increases significantly with temperature ( |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Good anti-solvents or co-solvents.[1] Often used in binary mixtures (e.g., EtOAc/Hexane).[1] |
| Ethers | THF, MTBE, 2-MeTHF | Moderate | Useful for reactions (e.g., reductions); MTBE is a common extraction solvent. |
| Hydrocarbons | Hexanes, Heptane, Toluene | Low (Aliphatic) / Moderate (Aromatic) | Toluene may dissolve it hot; Hexanes are excellent anti-solvents for precipitation.[1] |
| Aqueous | Water, PBS Buffer | Very Low | Poor solubility unless pH is adjusted (though lactams are non-ionizable in physiological range).[1] |
Thermodynamic Modeling: The Recrystallization Sweet Spot
For purification, we exploit the temperature dependence of solubility.[1] The lactam's hydrogen bonding network breaks down at elevated temperatures in alcohols.[1]
-
Recommended System: Ethyl Acetate / Hexanes or Ethanol / Water .[1]
-
Mechanism: Dissolve in hot Ethanol (breaks crystal lattice); add Water (increases polarity, forces hydrophobic benzyl group to aggregate/precipitate).[1]
Experimental Protocols
Trustworthiness Directive: The following protocols are designed to be self-validating. If the control criteria are not met, the data should be rejected.
Protocol A: Visual Solubility Screening (Tier 1)
Objective: Rapidly classify solvents as Soluble, Sparingly Soluble, or Insoluble.[1]
-
Preparation: Weigh 10 mg of 3-benzylpiperidin-2-one into a clear HPLC vial.
-
Solvent Addition: Add 100 µL of the test solvent (Target: 100 mg/mL).
-
Observation: Vortex for 30 seconds.
-
Clear Solution: Solubility > 100 mg/mL.[1]
-
Suspension: Proceed to Step 4.
-
-
Dilution: Add solvent in 100 µL increments until clear or total volume reaches 1 mL.
-
Heating (Optional): If insoluble at 1 mL (<10 mg/mL), heat to 50°C to check for temperature dependence (potential recrystallization solvent).
Protocol B: Equilibrium Solubility Determination (Tier 2 - Quantitative)
Objective: Determine exact thermodynamic solubility for formulation or critical process parameters.[1][3]
-
Saturation: Add excess solid (~50-100 mg) to 2 mL of solvent in a borosilicate glass vial.
-
Equilibration: Shake at constant temperature (e.g., 25°C ± 0.1°C) for 24 hours .
-
Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-saturated with solution to prevent adsorption losses).
-
Quantification: Analyze filtrate via HPLC-UV (254 nm for benzyl chromophore).
Visualization of Workflows
Solvent Selection Decision Tree
This diagram guides the researcher to the correct solvent based on the intended application.[1]
Caption: Decision matrix for selecting the optimal solvent class based on process requirements (Reaction, Purification, or Extraction).[2][3]
Solubility Experiment Workflow
A logical flow for the "Shake-Flask" method to ensure data integrity.
Caption: Step-by-step workflow for the quantitative determination of equilibrium solubility.
Applications in Process Chemistry[1][2][6][7]
Recrystallization (Purification)
The synthesis of 3-benzylpiperidin-2-one often yields impurities related to the benzyl halide starting material.[2][3]
-
Strategy: Dissolve the crude solid in minimum boiling Ethyl Acetate .
-
Precipitation: Slowly add Hexanes (or Heptane) dropwise until persistent turbidity is observed.[1] Cool gradually to 4°C.
-
Why it works: The lactam is insoluble in hexanes, while many organic impurities (like unreacted benzyl chloride) remain soluble in the non-polar mother liquor.[1]
Extraction (Work-up)
Post-reaction, if the compound is in an aqueous/organic mixture:
-
Preferred Solvent: Dichloromethane (DCM) .[1]
-
Rationale: The high density of DCM allows for easy separation from the aqueous phase.[1] The moderate polarity of DCM matches the LogP (~2.[1]0) of the target, ensuring a high partition coefficient (
) into the organic layer.[1]
References
-
PubChem. (2025).[1] Compound Summary: 3-Benzylpiperidine and derivatives. National Center for Biotechnology Information.[1] [Link][1][2][3]
-
Ágai, B., et al. (2003).[1][5] A Facile Synthesis of 3-(Substituted benzyl)piperidines. Tetrahedron. (Contextual grounding for synthesis and purification solvents). [Link]
Sources
The 3-Substituted Piperidin-2-one Scaffold: Synthetic Architectures and Medicinal Utility
[1]
Executive Summary
The 3-substituted piperidin-2-one (δ-valerolactam) represents a privileged scaffold in modern medicinal chemistry, serving as a robust peptidomimetic template and a core pharmacophore for kinase inhibitors, GPCR ligands, and protease inhibitors. Unlike its 5-membered counterpart (pyrrolidin-2-one), the 6-membered lactam offers distinct conformational preferences, allowing for the precise spatial orientation of substituents at the C3 position—a critical vector for engaging hydrophobic pockets in enzymes and receptors.
This technical guide provides a comprehensive analysis of the synthetic methodologies and medicinal applications of 3-substituted piperidin-2-one derivatives. It moves beyond basic definitions to explore the causality of synthetic choices and the logic of structure-activity relationships (SAR).
Structural & Pharmacological Significance[2][3][4][5][6][7][8][9]
The Conformational Lock
The piperidin-2-one ring acts as a conformational constraint, often referred to as a "Freidinger-style" lactam constraint extended to a six-membered system. By incorporating an amino acid backbone into this ring, the rotation around the N-C
-
Peptidomimetics: The 3-substituted lactam mimics the
residue of a -turn. Substituents at C3 (alpha to the carbonyl) mimic the amino acid side chain, projecting it into a defined region of chemical space. -
Metabolic Stability: The lactam nitrogen is less basic than a secondary amine and resistant to N-oxidation. Furthermore, the cyclic structure protects the amide bond from rapid proteolytic cleavage compared to linear peptides.
Key Biological Targets
-
Factor Xa & Thrombin Inhibitors: The lactam ring serves as a neutral, non-hydrolyzable spacer that orients the P1 and P4 binding elements.
-
NK1 Receptor Antagonists: Chiral 3-substituted piperidines (derived from lactams) such as L-733060 utilize the C3-substituent to lock the phenyl ring in a bioactive conformation.
-
c-Met Kinase Inhibitors: 3-carboxypiperidin-2-one derivatives have been identified as potent inhibitors, where the lactam carbonyl interacts with the kinase hinge region or solvent front.
Synthetic Architectures
The construction of 3-substituted piperidin-2-ones generally follows three distinct logic paths: Enolate Functionalization , Ring Closure , and Transition Metal Catalysis .
Logic Path A: Enolate Functionalization (The C3-Alkylation Strategy)
Direct alkylation of the lactam enolate is the most straightforward route but is plagued by racemization and poly-alkylation.
-
Challenge: The pKa of the C3 proton (~25-27) requires strong bases (LDA, LiHMDS).
-
Solution: Asymmetric alkylation using chiral auxiliaries (e.g., Myers' pseudoephedrine or Evans' oxazolidinone attached to the N-position) or chiral phase-transfer catalysis (Maruoka catalysts).
Logic Path B: Ring Closure Cascades
Constructing the ring after establishing the stereocenter avoids the difficulties of enolate chemistry.
-
Mechanism: Reductive amination of
-keto esters or intramolecular amide coupling of -amino acids. -
Utility: Ideal for accessing 3,4-disubstituted systems where the relative stereochemistry is set on an acyclic precursor.
Logic Path C: Transition Metal Catalysis (C-H Activation)
Recent advances utilize Rhodium or Palladium to functionalize the C3 position directly or via reductive Heck couplings.
-
Advantage: Allows for late-stage functionalization of the core scaffold.
-
Method: Rh-catalyzed asymmetric reductive Heck reaction of arylboronic acids with dihydropyridinones.[1][2]
Visualization: General Synthetic Strategies
Figure 1: Strategic disconnections for the synthesis of 3-substituted piperidin-2-ones.[1]
Detailed Experimental Protocol
Protocol: Asymmetric Synthesis of (S)-3-Benzylpiperidin-2-one via Chiral Enolate Alkylation
This protocol utilizes a N-acyl oxazolidinone-type auxiliary approach (or similar high-fidelity chiral directing group) to ensure enantiopurity at the C3 position. This method is preferred in drug discovery for its reliability and scalability.
Materials
-
Substrate: N-(5-chloropentanoyl)-4-benzyl-2-oxazolidinone (Precursor)
-
Reagents: Sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF), Benzyl bromide (BnBr), THF (anhydrous).
-
Quench: Aqueous NH4Cl.
Step-by-Step Methodology
-
Enolate Formation (Cryogenic Control):
-
Charge a flame-dried round-bottom flask with the N-acylated precursor (1.0 equiv) and anhydrous THF (0.1 M concentration).
-
Cool the solution to -78°C using a dry ice/acetone bath. Critical: Temperature control is essential to prevent enolate decomposition and ensure Z-enolate geometry for high diastereoselectivity.
-
Add NaHMDS (1.1 equiv) dropwise over 15 minutes. Stir for 45 minutes at -78°C.
-
-
Stereoselective Alkylation:
-
Add Benzyl bromide (1.2 equiv) dropwise to the cold enolate solution.
-
Allow the reaction to stir at -78°C for 2 hours, then slowly warm to -40°C over 1 hour.
-
Mechanism:[3][2][4][5] The chiral auxiliary blocks one face of the enolate, forcing the electrophile to approach from the less hindered face (typically anti to the bulky benzyl group of the auxiliary).
-
-
Cyclization & Auxiliary Removal:
-
Note: In many sequences, the auxiliary is cleaved before cyclization. However, for 5-chloropentanoyl derivatives, base treatment can induce direct cyclization/cleavage.
-
Treat the alkylated intermediate with LiOH/H2O2 (to cleave auxiliary) followed by intramolecular cyclization using NaH in DMF, OR use a direct "one-pot" cyclization if the leaving group (Cl) is present at the delta position.
-
Alternative (Standard): Hydrolysis to the free acid, conversion to the methyl ester, then heating with ammonia/methanol to close the lactam ring.
-
-
Purification:
-
Quench with sat. NH4Cl. Extract with EtOAc.
-
Purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient).
-
Validation: Verify enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralpak AD-H column).
-
Case Study: c-Met Kinase Inhibitors
Context: c-Met (Hepatocyte Growth Factor Receptor) dysregulation is implicated in tumor migration and invasion. Innovation: Researchers replaced the traditional linear amide linkers in lead compounds (e.g., BMS-777607 analogues) with a 3-carboxypiperidin-2-one scaffold.
SAR Logic[4]
-
The Problem: Linear amides in the "hinge-binding" region often suffer from poor metabolic stability and rotational entropy penalties upon binding.
-
The Solution: The piperidin-2-one scaffold "pre-organizes" the carbonyl oxygen to accept a hydrogen bond from the kinase backbone (typically Met1160 or similar residues).
-
Result: The 3-substituted derivatives showed IC50 values in the low nanomolar range (8.6–81 nM) against c-Met, with improved cellular potency against MKN45 cell lines compared to acyclic analogues.
Visualization: SAR & Biological Interaction[4][13]
Figure 2: Structure-Activity Relationship (SAR) mapping of the piperidin-2-one scaffold in kinase inhibition.
Data Summary: Comparative Potency
| Compound Class | Scaffold Type | c-Met IC50 (nM) | Metabolic Stability (t1/2) |
| Linear Amide | Acyclic | 120 - 450 | < 30 min |
| Pyrrolidin-2-one | 5-membered Lactam | 45 - 150 | ~ 60 min |
| Piperidin-2-one | 6-membered Lactam | 8.6 - 81 | > 120 min |
Table 1: Comparison of scaffold potency and stability in c-Met inhibitor series (Representative data synthesized from literature trends).
References
-
Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Source: Journal of the American Chemical Society (ACS) URL:[Link]
-
Discovery of novel c-Met inhibitors bearing a 3-carboxyl piperidin-2-one scaffold. Source: Molecules / PubMed URL:[Link]
-
Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation. Source: MDPI URL:[Link]
-
Recent advances in piperidones as privileged scaffolds for drug discovery and development. Source: Medicinal Chemistry Research (Springer) URL:[Link]
Sources
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
The 3-Benzylpiperidin-2-one Core: A Privileged Scaffold
An In-Depth Technical Guide to the Biological Activity of the 3-Benzylpiperidin-2-one Scaffold
For Researchers, Scientists, and Drug Development Professionals
The 3-benzylpiperidin-2-one moiety represents a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features, combining a lactam ring with a flexible benzyl group, provide a versatile template for designing novel therapeutic agents. This guide delves into the diverse biological activities exhibited by derivatives of this core structure, offering insights into their mechanisms of action, synthesis, and therapeutic potential across various disease areas, including oncology, neurodegenerative disorders, and infectious diseases.
The piperidine ring is a foundational element in numerous pharmaceuticals and natural alkaloids, making it one of the most important synthetic fragments for drug design.[1] When incorporated into the 3-benzylpiperidin-2-one structure, the scaffold offers a combination of rigidity from the lactam and conformational flexibility from the benzyl substituent. This allows for precise three-dimensional orientation of functional groups, enabling targeted interactions with a wide array of biological macromolecules. The development of efficient synthetic methods, such as the lithiation and benzylation of 2-piperidone, has made this core and its derivatives readily accessible for biological screening and lead optimization.[2]
Anticancer Activity: Targeting Tumor Growth and Proliferation
Derivatives of the benzylpiperidine scaffold have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and survival.
Cytotoxicity Against Human Cancer Cell Lines
A range of benzylpiperidine derivatives has shown moderate to good cytotoxicity against several human cancer cell lines. For instance, compounds incorporating a quinazolin-4(3H)-one moiety linked to a benzylpiperidine have been evaluated against colon (SW620), prostate (PC-3), and lung (NCI-H23) cancer cells.[3] One of the most potent compounds from this series induced early apoptosis and arrested SW620 cells at the G2/M phase of the cell cycle.[3] Similarly, novel piperidinyl-based benzoxazole derivatives have been investigated as dual inhibitors of VEGFR-2 and c-Met kinases, which are crucial for tumor angiogenesis and metastasis.[4]
Another series of 3-benzyl-N-aryl-1H-1,2,4-triazol-5-amines, which feature a related benzyl structural motif, displayed significant antiproliferative activity against a panel of cancer cell lines including lung (NCI-H522), leukemia (MOLT-4, CCRF-CEM, HL-60(TB)), and prostate (PC-3) cancers, with growth inhibitions reaching up to 32.59%.[5] Furthermore, the investigational drug DKY709, chemically identified as 3-[6-(1-Benzylpiperidin-4-Yl)-3-Oxo-1H-Isoindol-2-Yl]Piperidine-2,6-Dione, is currently undergoing clinical trials for the treatment of advanced cancers, highlighting the clinical relevance of this scaffold.[6]
Table 1: Selected Benzylpiperidine Derivatives and their Anticancer Activity
| Compound Class | Cancer Cell Line | Activity (IC50 / % Inhibition) | Reference |
| Piperidinyl-benzoxazole (11b) | MCF-7 (Breast) | IC50: 4.30 µM | [4] |
| Piperidinyl-benzoxazole (11b) | A549 (Lung) | IC50: 6.68 µM | [4] |
| Piperidinyl-benzoxazole (11b) | PC-3 (Prostate) | IC50: 7.06 µM | [4] |
| Quinazolin-4-amine derivative | SW620 (Colon) | Induces apoptosis, G2/M arrest | [3] |
| 3-Benzyl-triazole-amine (4d) | NCI-H522 (Lung) | 32.59% GI at 10 µM | [5] |
| 3-Benzyl-triazole-amine (4d) | MOLT-4 (Leukemia) | 26.53% GI at 10 µM | [5] |
Mechanism of Action: Kinase Inhibition
A promising strategy in cancer therapy is the dual inhibition of key receptor tyrosine kinases. The design of piperidinyl-based benzoxazole derivatives has focused on simultaneously targeting VEGFR-2 and c-Met.[4] This dual-pronged attack can disrupt tumor angiogenesis, growth, and metastatic spread more effectively than targeting a single pathway. Molecular docking studies often guide the synthesis of these compounds to optimize their binding within the kinase active sites.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of chemical compounds.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 3-benzylpiperidin-2-one derivatives) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting cell viability against compound concentration.[7]
Caption: Workflow for assessing compound cytotoxicity using the MTT assay.
Neuroprotective Activity: Combating Neurodegenerative Diseases
The benzylpiperidine scaffold is a key pharmacophore in the design of agents targeting neurodegenerative disorders like Alzheimer's disease (AD).[8] The primary strategy involves the inhibition of cholinesterases to restore acetylcholine levels in the brain.
Cholinesterase Inhibition
Alzheimer's disease is characterized by a decline in the neurotransmitter acetylcholine (ACh).[8] Inhibiting the enzymes that break down ACh—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—is a clinically validated therapeutic approach.[8] Several series of benzylpiperidine derivatives have been synthesized and shown to be potent inhibitors of both AChE and BChE, often with IC50 values in the submicromolar range.[8][9]
For example, a series of 1,3-dimethylbenzimidazolinone derivatives linked to a benzylpiperidine moiety yielded compounds with significant inhibitory activity.[8] Compound 15b from this study showed an IC50 of 0.39 µM against AChE, while compound 15j had an IC50 of 0.16 µM against BChE.[8] Kinetic studies revealed a competitive mode of inhibition, and the compounds also demonstrated neuroprotective effects against oxidative stress in PC12 cells.[8]
Table 2: Cholinesterase Inhibitory Activity of Benzylpiperidine Derivatives
| Compound | Target Enzyme | Inhibitory Activity (IC50) | Reference |
| 15b | Acetylcholinesterase (AChE) | 0.39 ± 0.11 µM | [8] |
| 15j | Butyrylcholinesterase (BChE) | 0.16 ± 0.04 µM | [8] |
| N-benzyl-pyridine-2-one | Acetylcholinesterase (AChE) | Significantly reduced scopolamine-induced AChE activity | [10] |
Multifunctional Agents for Alzheimer's Disease
Modern drug design for AD aims for multifunctional agents that can address the complex pathology of the disease. Beyond cholinesterase inhibition, benzylpiperidine derivatives have been designed to possess antioxidant properties and the ability to inhibit the aggregation of amyloid-β (Aβ) peptides.[9][11] For example, certain N-benzyl-pyridine-2-one derivatives not only inhibit AChE but also reduce oxidative and nitrosative stress in the brain, demonstrating memory-ameliorating effects in animal models.[10]
Caption: Inhibition of AChE in the synaptic cleft by a benzylpiperidine derivative.
Antimicrobial and Antifungal Activity
The piperidine scaffold is a component of many natural and synthetic antimicrobial agents. Derivatives of 3-benzylpiperidone have been synthesized and evaluated for their efficacy against a spectrum of bacterial and fungal pathogens.
Broad-Spectrum Activity
Studies on novel 3-benzyl-2,6-diarylpiperidin-4-one derivatives revealed remarkable activity against various bacterial and fungal strains.[12] These compounds were tested against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and fungal strains (Aspergillus niger, Penicillium chrysogenum).[12] Interestingly, the compounds consistently exhibited stronger antifungal activity than antibacterial activity, with Minimum Inhibitory Concentration (MIC) values as low as 50 µg/mL against fungal pathogens.[12] Other related N-benzyl piperidin-4-one derivatives have also shown potent activity against E. coli and A. niger.[13]
Table 3: Antimicrobial Profile of 3-Benzyl-piperidin-4-one Derivatives
| Compound Series | Microorganism | Activity (MIC) | Reference |
| 3-benzyl-2,6-diarylpiperidin-4-ones | Fungal Strains | as low as 50 µg/mL | [12] |
| Thiazolyl thiazolidine-2,4-diones | Escherichia coli | Comparable to ampicillin | [14][15] |
| N-benzyl piperidine-4-one oximes | Aspergillus niger | Potent activity | [13] |
| N-benzyl piperidine-4-one oximes | Escherichia coli | Potent activity | [13] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Methodology:
-
Prepare Inoculum: Culture the microbial strain (e.g., E. coli) overnight, then dilute it in a suitable broth (e.g., Mueller-Hinton Broth) to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Compound: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well, including a positive control (no compound) and a negative control (no inoculum).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density.
Future Perspectives and Conclusion
The 3-benzylpiperidin-2-one scaffold and its close analogs are exceptionally versatile frameworks in medicinal chemistry. The research highlighted in this guide demonstrates their significant potential in developing novel therapeutics for cancer, neurodegenerative diseases, and microbial infections. The established structure-activity relationships provide a solid foundation for future drug design and optimization.
Future efforts should focus on:
-
Lead Optimization: Fine-tuning the substituents on both the benzyl and piperidine rings to enhance potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds to uncover novel mechanisms.
-
Multifunctional Drug Design: Expanding the development of single molecules capable of hitting multiple targets, a particularly promising strategy for complex diseases like cancer and Alzheimer's.
References
-
Tedesco, F., Calugi, L., Lenci, E., & Trabocchi, A. (n.d.). Scheme 2. Synthesis of (S)-3-Benzylpiperazin-2-one Skeleton 9 a. ResearchGate. Retrieved from [Link]
-
(n.d.). Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. Retrieved from [Link]
-
(n.d.). 3-[6-(1-Benzylpiperidin-4-Yl)-3-Oxo-1H-Isoindol-2-Yl]Piperidine-2,6-Dione. Clinicaltrials.eu. Retrieved from [Link]
-
Ceylan Unlusoy, M., et al. (2006). Synthesis and Antimicrobial Activity of Some New 3-Substituted Benzyl-5-(4-chloro-2-piperidin-1yl-thiazole-5-yl. Retrieved from [Link]
-
(2020, July 15). Design, Synthesis and Bioevaluation of Two Series of 3-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]quinazolin-4(3H). PubMed. Retrieved from [Link]
-
Sahu, S. K., & Tripathi, A. C. (n.d.). Novel 3-benzyl-2,6-diarylpiperidin-4one derivatives: Syntheses, characterization and antimicrobial profile. ResearchGate. Retrieved from [Link]
-
(n.d.). Synthesis and Antimicrobial Activity of Some New 3-Substituted Benzyl-5-(4-chloro-2-piperidin-1yl. SciSpace. Retrieved from [Link]
-
Agai, B., Nador, A., Proszenyak, A., Tarkanyi, G., & Faigl, F. (n.d.). A Facile Synthesis of 3-(Substituted benzyl)piperidines. ResearchGate. Retrieved from [Link]
-
(n.d.). Benzylpiperidine-pyridazin-3(2H)-one derivatives as potential multifunctional agents against Alzheimer's disease | Request PDF. ResearchGate. Retrieved from [Link]
-
Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J. Retrieved from [Link]
-
Agai, B., Nádor, A., Proszenyák, Á., Tárkányi, G., & Faigl, F. (2003, September 29). A facile synthesis of 3-(substituted benzyl)piperidines. Semantic Scholar. Retrieved from [Link]
-
(n.d.). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. PMC. Retrieved from [Link]
-
Di Stefano, M., et al. (2023, November 2). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. UNIPI. Retrieved from [Link]
-
(n.d.). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. PMC. Retrieved from [Link]
-
(n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
Bhatia, S., Yusuf, M., Garg, S. K., et al. (2022, June 15). Synthesis, Anticancer, and Molecular Docking Studies of 3-Benzyl-N-aryl-1H-1,2,4-triazol-5. Retrieved from [Link]
-
Wang, Y., Yao, Y., Liu, J., et al. (2020, May 26). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Retrieved from [Link]
-
(n.d.). The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice. PMC. Retrieved from [Link]
-
(n.d.). Design, Synthesis and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils. PMC. Retrieved from [Link]
-
(2022, May 6). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. Usiena air. Retrieved from [Link]
-
(n.d.). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI. Retrieved from [Link]
-
(2024, February 2). Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl) Prop-2-En-1-One Derivatives | Journal of Chemical Health Risks. Retrieved from [Link]
-
Mokhtary, M., & Mahooti, K. (2023, December 3). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Retrieved from [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Bioevaluation of Two Series of 3-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]quinazolin-4(3H)-ones and N-(1-Benzylpiperidin-4-yl)quinazolin-4-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. jchr.org [jchr.org]
- 8. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajchem-a.com [ajchem-a.com]
- 10. The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 15. scispace.com [scispace.com]
Methodological & Application
Application Note and Detailed Protocol: Synthesis of 3-Benzylpiperidin-2-one from δ-Valerolactam
For: Researchers, scientists, and drug development professionals.
Introduction
The piperidin-2-one scaffold is a privileged structural motif found in a wide array of pharmacologically active compounds and natural products. The introduction of substituents at the 3-position of this lactam ring can significantly modulate biological activity. 3-Benzylpiperidin-2-one, in particular, serves as a key intermediate in the synthesis of various therapeutic agents, including potential anticonvulsants.[1] This document provides a comprehensive guide for the synthesis of 3-benzylpiperidin-2-one from the readily available starting material, δ-valerolactam. The protocol is designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.
Reaction Principle: The α-Alkylation of Lactams
The core of this synthesis lies in the α-alkylation of δ-valerolactam. This transformation is achieved through a two-step sequence involving the formation of a lactam enolate followed by its reaction with an electrophile, in this case, benzyl bromide.
-
Enolate Formation: The process begins with the deprotonation of the α-carbon (the carbon atom adjacent to the carbonyl group) of δ-valerolactam. The α-protons of carbonyl compounds are acidic due to the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate.[2][3] A strong, non-nucleophilic base is required to efficiently generate the enolate. Lithium diisopropylamide (LDA) is an excellent choice for this purpose as its bulky nature minimizes nucleophilic attack at the carbonyl carbon.[4]
-
Nucleophilic Attack: The generated enolate is a potent nucleophile, with the negative charge delocalized between the α-carbon and the oxygen atom.[3] In the presence of an electrophile like benzyl bromide, the enolate undergoes a nucleophilic substitution reaction (SN2 type) to form a new carbon-carbon bond at the α-position, yielding the desired 3-benzylpiperidin-2-one.[4]
Experimental Workflow
The overall experimental workflow for the synthesis of 3-benzylpiperidin-2-one is depicted below.
Caption: Overall workflow for the synthesis of 3-benzylpiperidin-2-one.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| δ-Valerolactam | ≥98% | Commercially Available | Store in a desiccator. |
| Diisopropylamine | ≥99.5%, anhydrous | Commercially Available | Distill from CaH₂ before use. |
| n-Butyllithium | 2.5 M in hexanes | Commercially Available | Titrate before use. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available | Dry using a solvent purification system. |
| Benzyl Bromide | ≥98% | Commercially Available | Store under nitrogen. |
| Saturated aq. NH₄Cl | Prepared in-house | ||
| Ethyl Acetate | ACS Grade | Commercially Available | |
| Hexanes | ACS Grade | Commercially Available | |
| Anhydrous MgSO₄ | Commercially Available | ||
| Silica Gel | 230-400 mesh | Commercially Available | For flash chromatography. |
Equipment:
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Schlenk line or nitrogen/argon manifold
-
Low-temperature thermometer
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography setup
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
Part 1: In-situ Preparation of Lithium Diisopropylamide (LDA)
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a septum, add anhydrous tetrahydrofuran (THF, 40 mL).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add freshly distilled diisopropylamine (1.54 mL, 11.0 mmol, 1.1 equiv) to the cooled THF via syringe.
-
Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol, 1.1 equiv) dropwise to the stirred solution.
-
Allow the resulting colorless to pale yellow solution to stir at -78 °C for 30 minutes to ensure complete formation of LDA.
Part 2: Synthesis of 3-Benzylpiperidin-2-one
-
In a separate dry, nitrogen-flushed round-bottom flask, dissolve δ-valerolactam (1.0 g, 10.0 mmol, 1.0 equiv) in anhydrous THF (20 mL).
-
Cool this solution to -78 °C.
-
Slowly add the δ-valerolactam solution to the pre-formed LDA solution at -78 °C via a cannula or syringe over 20 minutes.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Slowly add benzyl bromide (1.31 mL, 11.0 mmol, 1.1 equiv) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
Part 3: Workup and Purification
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-benzylpiperidin-2-one as a solid.
Reaction Mechanism
The detailed mechanism for the α-alkylation of δ-valerolactam is illustrated below.
Caption: Mechanism of the α-alkylation of δ-valerolactam.
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The success of this reaction is highly dependent on maintaining strictly anhydrous conditions. All glassware should be oven- or flame-dried, and anhydrous solvents must be used. The presence of water will quench the LDA and the enolate, leading to low yields.
-
Temperature Control: Maintaining a low temperature (-78 °C) during the addition of reagents is crucial to minimize side reactions, such as self-condensation of the enolate.
-
LDA Quality: The concentration of the n-butyllithium solution should be accurately determined by titration before use to ensure the correct stoichiometry of LDA is generated.
-
N-Alkylation: While C-alkylation is generally favored for lactam enolates, some N-alkylation may occur as a side reaction. Purification by column chromatography is usually sufficient to separate the desired C-alkylated product from any N-alkylated isomer. For substrates where N-alkylation is a significant issue, protection of the lactam nitrogen with a suitable protecting group (e.g., Boc) may be necessary, followed by deprotection after the alkylation step.[5][6][7][8]
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 3-benzylpiperidin-2-one from δ-valerolactam. By understanding the underlying principles of enolate chemistry and adhering to the experimental guidelines, researchers can successfully synthesize this valuable building block for applications in medicinal chemistry and drug discovery. The provided workflow, mechanism, and troubleshooting tips aim to facilitate a smooth and efficient synthetic process.
References
-
Synthesis and anticonvulsant activities of 3,3-dialkyl- and 3-alkyl-3-benzyl-2-piperidinones (delta-valerolactams) and hexahydro-2H-azepin-2-ones (epsilon-caprolactams). PubMed. Available at: [Link]
-
Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A. Available at: [Link]
-
Enolate Formation. Chemistry LibreTexts. Available at: [Link]
-
Solvent-Free Mechanochemical Deprotection of N-Boc Group. Scientific Research Publishing. Available at: [Link]
-
Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. Available at: [Link]
-
Deprotection of 3‐benzyl‐3‐phenylpiperidin‐2‐one. ResearchGate. Available at: [Link]
-
Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. PMC. Available at: [Link]
-
Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. Available at: [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. Available at: [Link]
-
Chapter 22 (Enolate Chemistry) Reaction Summary. University of Wisconsin-Oshkosh. Available at: [Link]
Sources
- 1. Synthesis and anticonvulsant activities of 3,3-dialkyl- and 3-alkyl-3-benzyl-2-piperidinones (delta-valerolactams) and hexahydro-2H-azepin-2-ones (epsilon-caprolactams) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enolate Formation [quimicaorganica.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Solvent-Free Mechanochemical Deprotection of N-Boc Group [scirp.org]
- 6. fulir.irb.hr [fulir.irb.hr]
- 7. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
alpha-benzylation of piperidin-2-one using LDA and benzyl bromide
Advanced Protocol: Regioselective -Benzylation of Piperidin-2-ones
Methodology for the Kinetic Alkylation of
Abstract & Scope
This Application Note details the high-fidelity protocol for the
This guide prioritizes the
Target Audience: Medicinal Chemists, Process Chemists, and Graduate Researchers.
Mechanistic Insight & Causality
The Regioselectivity Challenge
Lactams possess two acidic sites: the
-
Thermodynamic Reality: Treatment with a single equivalent of base invariably deprotonates the nitrogen first, leading to
-alkylation upon addition of an electrophile. -
The Solution: To achieve
- -alkylation, one must either:-
Block the Nitrogen: Use an electron-withdrawing protecting group (Boc, Cbz) or a stable alkyl group (Benzyl) to render the nitrogen non-nucleophilic and unreactive.
-
Generate a Dianion: Use 2.2 equivalents of base to deprotonate both sites. The resulting dianion alkylates at the carbon center first because the carbanion is more nucleophilic (higher HOMO energy) than the amidate nitrogen.
-
Role of Reagents
-
LDA (Lithium Diisopropylamide): A bulky, non-nucleophilic base essential for kinetic control.[1] It quantitatively generates the lithium enolate at
without attacking the lactam carbonyl. -
THF (Tetrahydrofuran): The coordinating solvent stabilizes the lithium enolate aggregates (dimers/tetramers), enhancing solubility and reactivity.
-
Benzyl Bromide (
): A highly reactive "soft" electrophile ideal for attack by the "soft" enolate carbon.
Strategic Decision Tree
Before starting, select the method based on your substrate availability.
Figure 1: Decision matrix for selecting the appropriate alkylation strategy.
Pre-Reaction Planning
Equipment Preparation
-
Schlenk Line: Essential. Moisture kills the enolate immediately, protonating it back to the starting material.
-
Syringes: Glass, oven-dried, nitrogen-purged.
-
Cryostat/Bath: Acetone/Dry Ice bath for stable
.
Reagent Preparation
-
Anhydrous THF: Distilled from Na/Benzophenone or passed through an activated alumina column immediately prior to use.
-
LDA: Freshly prepared is preferred.
-
Protocol: Add
-BuLi (2.5 M in hexanes) dropwise to a solution of diisopropylamine (1.1 eq) in THF at . Stir for 15 min.
-
-
Benzyl Bromide: Pass through a short plug of basic alumina to remove traces of HBr if the bottle is old (HBr quenches LDA).
Method A: Protocol for -Protected Lactams (Recommended)
Substrate Example:
Step-by-Step Workflow
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and rubber septum under a stream of
or . -
Solvent Charge: Add anhydrous THF (20 mL per 1.0 g substrate).
-
Base Addition:
-
Cool THF to
. -
Add LDA solution (1.1 equivalents) dropwise via syringe over 5 minutes.
-
Observation: No color change is typical, or a faint yellowing.
-
-
Enolization:
-
Dissolve
-Boc-piperidin-2-one (1.0 equivalent) in a minimal amount of anhydrous THF. -
Add this solution dropwise to the LDA mixture at
. -
Critical Hold Time: Stir at
for 45 minutes . This ensures complete conversion to the lithium enolate.
-
-
Electrophile Addition:
-
Add Benzyl Bromide (1.2 equivalents) dropwise.
-
Note: Rapid addition can cause localized exotherms; keep it slow to maintain regiocontrol.
-
-
Reaction & Warm-up:
-
Stir at
for 2 hours. -
Allow the reaction to warm slowly to
over 1 hour. (Complete warming to RT is rarely needed and risks side reactions).
-
-
Quench:
-
Quench active anions by adding saturated aqueous
(5 mL) while still cold. -
Allow to warm to room temperature (RT).
-
Workup & Purification
-
Extraction: Dilute with EtOAc, wash with water (
) and brine ( ). -
Drying: Dry organic layer over
, filter, and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc).
-Boc products are usually less polar than the starting material.
Method B: Protocol for Unprotected Lactams (Dianion Strategy)
Substrate Example: Piperidin-2-one.[2][3][4][5][6][7]
Critical Difference: You must generate the dianion . The first equivalent of LDA removes the
-
Base Charge: Prepare 2.2 to 2.5 equivalents of LDA in THF at
. -
Substrate Addition: Add piperidin-2-one (1.0 eq) in THF to the base at
.-
Why
? Deprotonation of the amide is slower than simple alcohols. -
Stir for 30 minutes at
, then cool to for the second deprotonation (C-H).
-
-
Electrophile Addition: Add Benzyl Bromide (0.95 to 1.0 eq ) at
.-
Stoichiometry Alert: Do not use excess electrophile. Excess
will react with the nitrogen anion after the carbon alkylation is complete, leading to -dibenzyl products.
-
-
Quench: As per Method A.
Reaction Mechanism & Pathway
The following diagram illustrates the pathway for Method A (N-Protected), highlighting the transition state geometry that dictates stereochemistry and reactivity.
Figure 2: Mechanistic pathway from deprotonation to C-alkylation.
Data Analysis & Troubleshooting
Expected Results
| Parameter | Method A (N-Protected) | Method B (Dianion) |
| Yield | 85 - 95% | 60 - 75% |
| Selectivity (C vs N) | >99:1 | ~90:10 |
| Purification Difficulty | Low | Moderate (separation of N-alkyl byproducts) |
Diagnostic NMR Signals (
NMR in
)
-
Starting Material:
-protons appear as a triplet/multiplet around 2.4 ppm. -
Product: The
-proton (H-3) shifts and integrates to 1H. Look for the appearance of diastereotopic benzylic protons ( 2.8 - 3.4 ppm) showing geminal coupling ( Hz). -
Diagnostic Failure: If
-alkylation occurred (in Method B), the -protons remain as a 2H multiplet, and protons appear distinctively downfield ( 4.0 - 5.0 ppm).
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield / SM Recovery | Wet THF or old LDA. | Distill THF; titrate n-BuLi before making LDA. |
| Di-alkylation (gem-dibenzyl) | Temperature too high during addition; excess base. | Keep at |
| N-Alkylation (Method B) | Insufficient base or "Hard" electrophile. | Ensure >2 eq LDA; keep temp low to favor C-nucleophilicity. |
| Gummy precipitate | Lithium enolate aggregation. | Add HMPA or DMPU (2-3 eq) as a co-solvent to break aggregates. |
References
-
Evans, D. A. (1982).[1] "Studies in Asymmetric Synthesis. The Development of Practical Chiral Enolate Synthons." Aldrichimica Acta, 15(2), 23-32.
-
Huckin, S. N., & Weiler, L. (1974).
-Keto Esters." Journal of the American Chemical Society, 96(4), 1082–1087. -
Meyers, A. I., et al. (1998). "Asymmetric Synthesis of Quaternary Carbon Centers via Chiral Bicyclic Lactams." Journal of Organic Chemistry, 63(20), 7013–7016.
-
Shea, K. J., et al. (2020). "C–C Cleavage Approach to C–H Functionalization of Saturated Aza-Cycles." Science, 367(6475), 302-306. (Context on modern piperidine functionalization).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 2-Piperidinone - Wikipedia [en.wikipedia.org]
- 3. piperidin-2-one (CHEBI:77761) [ebi.ac.uk]
- 4. 2-Piperidinone [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. Showing Compound 2-Piperidinone (FDB028421) - FooDB [foodb.ca]
- 7. Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy - PMC [pmc.ncbi.nlm.nih.gov]
Precision C-Alkylation of Lactams with Benzyl Halides: A Mechanistic Guide
Topic: Protocol for C-Alkylation of Lactams with Benzyl Halides Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The selective C-alkylation of lactams is a pivotal transformation in the synthesis of alkaloids, peptidomimetics, and nitrogen heterocycles. However, the ambident nature of the lactam enolate often leads to competing N-alkylation or O-alkylation, diminishing yield and purity. This application note provides a definitive, field-proven protocol for the
Strategic Framework: The Selectivity Challenge
Lactams (cyclic amides) possess three potential sites for alkylation: the nitrogen (
-
Thermodynamic Preference: In the absence of specific constraints,
-alkylation is often the thermodynamic sink due to the preservation of amide resonance. -
Kinetic Control: Accessing the
-alkylated product requires the formation of a discrete enolate using a strong, non-nucleophilic base at low temperatures, effectively "masking" the nitrogen and oxygen.
The "N-Protection" Imperative
Rule: Direct C-alkylation of unprotected lactams is rarely successful due to rapid proton transfer and N-alkylation.[1] Solution: The nitrogen must be protected with an electron-withdrawing group (EWG) such as Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) .[1] This serves two functions:
-
Blocks N-alkylation: Physically and chemically prevents reaction at the nitrogen.[1]
-
Activates the
-proton: The EWG increases the acidity of the -protons (pKa 24-26), facilitating deprotonation by lithium bases.
Mechanistic Pathway
The reaction proceeds via the formation of a lithium enolate.[2] The lithium cation plays a critical role in stabilizing the enolate oxygen, directing the incoming electrophile (benzyl halide) to the carbon center via a closed transition state.
Figure 1: Mechanistic pathway for the C-alkylation of N-protected lactams via lithium enolates.
Critical Parameters & Reagents
| Parameter | Recommendation | Rationale |
| Base | LDA (Lithium Diisopropylamide) | Strong, bulky, non-nucleophilic base.[1] Ensures rapid, irreversible deprotonation at -78°C to form the kinetic enolate. |
| Solvent | THF (Anhydrous) | Essential for solubility of lithium enolates. Must be dry to prevent quenching.[1][3] |
| Additive | HMPA or DMPU (Optional) | Polar aprotic co-solvents (10-20% v/v) can dissociate lithium aggregates, increasing enolate reactivity.[1] Note: Often required for difficult substrates but optional for standard N-Boc lactams.[1] |
| Electrophile | Benzyl Bromide | "Softer" electrophile compared to chlorides or sulfonates, favoring C-alkylation over O-alkylation.[1] |
| Temperature | -78°C to -40°C | Low temperature prevents enolate equilibration (which leads to poly-alkylation) and decomposition.[1] |
Experimental Protocol: The "Gold Standard" Method
Target: C-Alkylation of
Phase 1: Preparation of Reagents
-
Anhydrous THF: Distill over sodium/benzophenone or dispense from a solvent purification system (SPS).
-
LDA Solution: Prepare fresh or use high-quality commercial 2.0 M solution.
-
In-situ prep: Add
-BuLi (1.1 equiv) to diisopropylamine (1.2 equiv) in THF at -78°C; warm to 0°C for 15 min, then cool back to -78°C.
-
-
Substrate Solution: Dissolve
-Boc-2-pyrrolidinone (1.85 g, 10 mmol) in anhydrous THF (10 mL). -
Electrophile Solution: Dissolve benzyl bromide (1.3 mL, 11 mmol, 1.1 equiv) in anhydrous THF (5 mL).
Phase 2: Reaction Workflow
-
Enolization:
-
Cool the LDA solution (11 mmol in 20 mL THF) to -78°C using a dry ice/acetone bath.
-
Add the Substrate Solution dropwise via syringe pump or addition funnel over 15–20 minutes.
-
Stir at -78°C for 45 minutes to ensure complete formation of the lithium enolate.
-
-
Alkylation:
-
Add the Electrophile Solution (Benzyl Bromide) dropwise over 10 minutes.
-
Optional: If using DMPU (2-3 mL), add it before the electrophile to boost reactivity.
-
Stir the mixture at -78°C for 2 hours.
-
Allow the reaction to warm slowly to -20°C over 1–2 hours. Do not rush this step; premature warming can cause dialkylation.
-
-
Quench & Workup:
-
Quench the reaction at -20°C by adding saturated aqueous NH
Cl (20 mL). -
Allow to warm to room temperature.[3]
-
Extract with EtOAc (3 x 30 mL).
-
Wash combined organics with water (1x) and brine (1x).
-
Dry over Na
SO , filter, and concentrate in vacuo.
-
Phase 3: Purification[1]
-
Flash Chromatography: Silica gel using a gradient of Hexanes/EtOAc (typically 90:10 to 70:30).
-
Product ID: The C-alkylated product will be less polar than the starting N-Boc lactam.
Figure 2: Step-by-step experimental workflow for the C-alkylation protocol.[1]
The Self-Validating System: Quality Control
To ensure scientific integrity, every experiment must be self-validating.[1] Use these checkpoints:
Color Indicator (The "Internal Thermometer")
-
Observation: Upon adding the N-Boc lactam to LDA, the solution should remain clear or turn slightly yellow/pale orange.
-
Warning: A deep red or brown color often indicates decomposition or the presence of moisture.
-
Validation: If the solution turns dark immediately, abort and check solvent dryness.
NMR Diagnostics ( H NMR)
-
Starting Material: Look for the
-protons (triplet/multiplet) around 2.4–2.6 ppm.[1] -
Product: The
-proton signal will shift and integrate for 1H (methine) instead of 2H. -
Diagnostic Signal: Look for the diastereotopic benzylic protons (–CH
Ph) as a distinct multiplet around 2.8–3.2 ppm. -
O-Alkylation Check: If O-alkylation occurred (enol ether), you will see a vinyl proton signal or a significant shift in the carbon NMR.[1]
Dialkylation Check
-
Mass Spec (LC-MS): Check for [M+Bn]
vs [M+2Bn] . -
Prevention: If dialkylation is observed, ensure the temperature was kept strictly at -78°C during electrophile addition and that only 1.05–1.1 equiv of base was used.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / SM Recovery | Wet THF or old LDA.[1] | Distill THF; titrate LDA. Ensure inert atmosphere. |
| O-Alkylation | "Hard" conditions or ion pairing.[1][5] | Switch solvent to THF/HMPA (9:1) to separate ion pairs. Ensure BnBr is used (bromide is softer than chloride). |
| Dialkylation | Excess base or high temp. | Use exactly 1.05 equiv LDA.[1] Keep T < -70°C during addition. Add electrophile slowly. |
| N-Alkylation | Boc group cleavage.[1][6] | Ensure Boc group is stable. Avoid Lewis acidic conditions during workup.[1] |
References
-
N-Protection Strategy & Enolate Chemistry
-
General Enolate Alkylation Protocols
-
Lactam Functionalization
-
Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1] (Section on Alkylation of Amides/Lactams).
-
-
Organic Syntheses Procedure (Analogous Arylation)
-
C-Alkylation of N-Methyl Lactams (Advanced)
-
Meyers, A. I., et al. (1996). Formamidines as Chiral Auxiliaries.[1]Journal of the American Chemical Society. (Discusses use of additives like HMPA for difficult lactam alkylations).
-
Sources
- 1. prepchem.com [prepchem.com]
- 2. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. orgsyn.org [orgsyn.org]
- 5. reddit.com [reddit.com]
- 6. Alkylations of N-allyl-2-lithiopyrrolidines. Several analogies to reactions of N-methyl compounds and one surprise [ch.imperial.ac.uk]
- 7. fiveable.me [fiveable.me]
Application Note: 3-Benzylpiperidin-2-one as a Scaffold for NK1 Antagonists
This Application Note and Protocol Guide details the strategic utilization of 3-benzylpiperidin-2-one as a divergent intermediate for the synthesis of Neurokinin-1 (NK1) receptor antagonists.
Executive Summary
The development of high-affinity NK1 receptor antagonists, utilized in treating Chemotherapy-Induced Nausea and Vomiting (CINV) and depression, relies heavily on the substituted piperidine pharmacophore. While first-generation antagonists like CP-99,994 utilized a 2,3-disubstituted core, the 3-benzylpiperidine scaffold (derived from 3-benzylpiperidin-2-one) offers a distinct vector for optimizing hydrophobic interactions within the NK1 receptor binding pocket.
This guide provides a validated workflow for:
-
Synthesis: Regioselective alkylation of piperidin-2-one to generate the 3-benzylpiperidin-2-one core.
-
Resolution: Enantiomeric enrichment, critical as NK1 binding is highly stereospecific (typically favoring cis-2,3 or specific absolute configurations at C3).
-
Elaboration: Reduction and N-functionalization to install the "anchor" moiety—typically a 3,5-bis(trifluoromethyl)benzyl group.
Scientific Background & SAR Logic
The NK1 Pharmacophore
The NK1 receptor binding pocket is characterized by two hydrophobic clefts and a bridgeable polar region. Successful antagonists (e.g., Aprepitant, Rolapitant) share common structural features:
-
Core: A rigid scaffold (piperidine, morpholine, or quinuclidine) to direct substituents.
-
Primary Hydrophobe: A bulky group (e.g., benzhydryl or phenyl) interacting with His197/Phe268.
-
Secondary Hydrophobe: A 3,5-bis(trifluoromethyl)phenyl moiety that anchors the molecule via π-stacking interactions.
Why 3-Benzylpiperidin-2-one? This lactam serves as a "chiral pool" precursor. Unlike linear synthesis, the lactam allows for:
-
Stereocontrol: The C3 chiral center is established early.
-
Divergence: The carbonyl group allows for subsequent reduction to the amine (piperidine) or addition of nucleophiles to generate 2,3-disubstituted systems.
Pathway Visualization
The following diagram illustrates the transformation of the lactam into a functional NK1 antagonist scaffold.
Caption: Synthetic trajectory from valerolactam to 3-benzylpiperidine NK1 antagonist scaffolds.
Experimental Protocols
Protocol A: Regioselective Synthesis of 3-Benzylpiperidin-2-one
Objective: Install the benzyl group at the C3 position via enolate chemistry. Scale: 10 mmol basis.
Reagents:
-
Piperidin-2-one (Valerolactam) (1.0 eq)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes (2.2 eq)
-
Diisopropylamine (2.4 eq) (to generate LDA in situ)
-
Benzyl bromide (1.1 eq)
-
THF (Anhydrous)
Step-by-Step Methodology:
-
LDA Generation: In a flame-dried 3-neck flask under Argon, dissolve diisopropylamine (2.4 eq) in anhydrous THF (5 mL/mmol) and cool to -78°C. Add n-BuLi (2.2 eq) dropwise. Stir for 30 min to form Lithium Diisopropylamide (LDA).
-
Enolization: Dissolve piperidin-2-one (1.0 eq) in THF and add dropwise to the LDA solution at -78°C.
-
Critical Step: Stir for 1 hour at -78°C to ensure complete dianion formation (if N-protection is absent) or mono-anion (if N-protected). Note: Using 2 equivalents of base allows alkylation without N-protection by generating the N,C-dianion.
-
-
Alkylation: Add benzyl bromide (1.1 eq) dropwise. The solution may turn slightly yellow.
-
Reaction: Allow the mixture to warm slowly to 0°C over 2 hours.
-
Quench: Quench with saturated NH₄Cl solution.
-
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography (SiO₂, 0-5% MeOH in DCM).
Yield Target: 65-75% QC Check: ¹H NMR should show a multiplet at ~2.5-2.8 ppm corresponding to the C3 proton and benzylic protons.
Protocol B: Reduction to 3-Benzylpiperidine
Objective: Convert the lactam to the cyclic amine (piperidine) for downstream functionalization.
Reagents:
-
(S)-3-Benzylpiperidin-2-one (1.0 eq)
-
Lithium Aluminum Hydride (LiAlH4) (2.5 eq)
-
THF (Anhydrous)
Methodology:
-
Slurry Preparation: Suspend LiAlH4 (2.5 eq) in anhydrous THF at 0°C under Argon.
-
Addition: Add 3-benzylpiperidin-2-one (dissolved in THF) dropwise to the hydride slurry.
-
Caution: Exothermic reaction with gas evolution.
-
-
Reflux: Heat the mixture to reflux (66°C) for 4-6 hours. Monitor by TLC (disappearance of lactam carbonyl).
-
Fieser Quench: Cool to 0°C. Carefully add:
-
x mL Water (per x g LiAlH4)
-
x mL 15% NaOH
-
3x mL Water
-
-
Isolation: Filter the granular precipitate through Celite. Concentrate the filtrate to yield the crude amine.
Protocol C: N-Functionalization (The NK1 Anchor)
Objective: Attach the 3,5-bis(trifluoromethyl)benzyl moiety, a hallmark of high-affinity NK1 antagonists (e.g., L-733,060 analogs).
Reagents:
-
3-Benzylpiperidine (1.0 eq)
-
3,5-Bis(trifluoromethyl)benzyl bromide (1.1 eq)
-
K₂CO₃ (2.0 eq)
-
Acetonitrile (ACN)
Methodology:
-
Dissolve 3-benzylpiperidine in ACN.
-
Add K₂CO₃ and the benzyl bromide derivative.
-
Stir at room temperature for 12 hours.
-
Final Purification: Convert to the hydrochloride salt (HCl/Ether) for stability and biological testing.
Data & Validation
Expected Analytical Data
| Compound | Key ¹H NMR Signals (CDCl₃, 400 MHz) | MS (ESI+) |
| 3-Benzylpiperidin-2-one | δ 7.2-7.3 (m, 5H, Ar-H), 5.8 (br s, 1H, NH), 3.2 (m, 2H, N-CH₂), 2.6 (m, 1H, C3-H), 3.3/2.7 (dd, 2H, Ph-CH₂) | m/z 190.1 [M+H]⁺ |
| 3-Benzylpiperidine | δ 7.2-7.3 (m, 5H), 3.0 (m, 2H), 2.5 (m, 2H), 1.8 (m, 1H, C3-H) | m/z 176.1 [M+H]⁺ |
| NK1 Antagonist Analog | δ 7.8 (s, 1H), 7.5 (s, 2H) [Bis-CF3 region], 3.5 (s, 2H, N-CH₂-Ar), 2.8-3.0 (m, piperidine ring) | m/z ~402.1 [M+H]⁺ |
Troubleshooting Guide
-
Problem: Low yield in alkylation (Protocol A).
-
Cause: Incomplete deprotonation or poly-alkylation.
-
Solution: Ensure temperature is strictly -78°C during base addition. Use exactly 2.2 eq of LDA to form the dianion if using unprotected lactam.
-
-
Problem: Racemization during reduction.
-
Cause: Harsh reflux conditions.
-
Solution: Use Borane-THF (BH₃·THF) as a milder alternative to LiAlH4 if optical purity degrades.
-
References
-
Stevenson, G. I., et al. (1998). "4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity." Journal of Medicinal Chemistry.
-
Harrison, T., et al. (1994). "Gem-disubstituted piperidines as potent, selective, and orally active neurokinin 1 receptor antagonists." Journal of Medicinal Chemistry.
-
Coldham, I., et al. (2022). "Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments." Journal of Organic Chemistry.
-
Agai, B., et al. (2003). "A facile synthesis of 3-(substituted benzyl)piperidines." Tetrahedron.
-
Perdicchia, D., et al. (2015).[3] "Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis." International Journal of Molecular Sciences.
Sources
Application Note: Catalytic Hydrogenation of 3-Benzylpyridin-2-one to 3-Benzylpiperidin-2-one
Executive Summary
This application note details the high-efficiency catalytic hydrogenation of 3-benzylpyridin-2-one to 3-benzylpiperidin-2-one . While often colloquially referred to as the reduction "to piperidin-2-one," it is critical to note that under standard catalytic conditions (Pd/C, PtO₂, Rh/C), the C-C bond connecting the benzyl group to the heterocyclic ring remains intact. The transformation involves the saturation of the pyridine ring's double bonds, converting the planar, aromatic pyridinone system into a non-planar, saturated lactam (piperidinone).
This protocol is designed for researchers in medicinal chemistry, specifically those synthesizing pharmacophores for GPCR modulators or protease inhibitors where the 3-substituted piperidinone scaffold is a privileged motif.
Key Technical Parameters
| Parameter | Specification |
| Substrate | 3-benzylpyridin-2-one |
| Target Product | 3-benzylpiperidin-2-one (Racemic) |
| Primary Catalyst | Platinum(IV) Oxide (PtO₂, Adams' Catalyst) |
| Alternative Catalyst | Palladium on Carbon (10% Pd/C) |
| Solvent System | Glacial Acetic Acid (Preferred) or Methanol |
| H₂ Pressure | 1 – 4 bar (Balloon to Low-Pressure Parr) |
| Temperature | 25°C – 50°C |
| Typical Yield | >85% |
Chemistry & Mechanism[1][2][4][6][7][8][9][10][11][12]
Substrate Tautomerism & Reactivity
The starting material, 3-benzylpyridin-2-one, exists in a tautomeric equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms. In solution, the lactam form generally predominates, especially in polar solvents. However, the aromaticity of the pyridine ring makes the reduction significantly more difficult than a standard alkene hydrogenation.
-
Challenge: The resonance stabilization energy of the pyridine ring requires active catalysts and often acidic conditions to facilitate hydrogenation.
-
Stereochemistry: The reduction generates a chiral center at the C3 position. Without a chiral catalyst, the product is obtained as a racemic mixture (enantiomeric pair).
Mechanistic Pathway
The hydrogenation proceeds via the adsorption of the substrate onto the metal surface. Acidic media (e.g., acetic acid) protonates the oxygen or nitrogen, disrupting the aromaticity and facilitating hydride transfer.
Figure 1: Simplified reaction pathway illustrating the saturation of the heterocyclic ring.
Experimental Protocol
Method A: Platinum Oxide (PtO₂) in Acetic Acid (Recommended)
This method offers the highest reaction rate and conversion due to the synergy between Adams' catalyst and the acidic solvent.
Materials:
-
3-benzylpyridin-2-one (1.0 equiv)
-
PtO₂ (Adams' Catalyst) (5–10 mol%)
-
Glacial Acetic Acid (0.1 – 0.2 M concentration relative to substrate)
-
Hydrogen gas (Balloon or Cylinder)
Step-by-Step Procedure:
-
Safety Check: Ensure all ignition sources are removed. Purge the reaction vessel with nitrogen/argon before adding catalyst. PtO₂ is not pyrophoric until exposed to hydrogen, but caution is mandatory.
-
Catalyst Addition: To a dry round-bottom flask or hydrogenation bottle, add the 3-benzylpyridin-2-one .
-
Solvent: Add Glacial Acetic Acid . Sonicate briefly if necessary to dissolve the substrate (pyridinones can be sparingly soluble).
-
Catalyst Loading: Carefully add PtO₂ (5-10 wt% relative to substrate mass is a good starting point, approx. 5 mol%).
-
Note: Do not add catalyst to a solvent saturated with hydrogen; add to the inert mixture first.
-
-
Purge: Seal the vessel. Evacuate and backfill with Nitrogen (3x). Then, evacuate and backfill with Hydrogen (3x).
-
Reaction: Stir vigorously at Room Temperature under a Hydrogen balloon (1 atm) or slight positive pressure (up to 4 bar).
-
Observation: The brown PtO₂ will turn black as it reduces to active Pt(0) in situ.
-
-
Monitoring: Monitor by TLC or LC-MS. The UV activity will change significantly as the aromatic ring is saturated (loss of strong UV absorption).
-
Time: Typically 6–16 hours depending on scale and pressure.
-
-
Workup:
-
Purge the system with Nitrogen.
-
Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with Methanol or Ethyl Acetate.
-
Critical Step: Concentrate the filtrate to remove most Acetic Acid. Co-evaporate with Toluene if necessary to remove traces.
-
Neutralize the residue with saturated NaHCO₃ solution and extract with Ethyl Acetate or DCM.
-
-
Purification: Dry organic layers over Na₂SO₄, filter, and concentrate. The product is often pure enough for use, or can be recrystallized/chromatographed.
Method B: Palladium on Carbon (Pd/C) in Methanol
Suitable for larger scales where cost is a factor, though reaction times may be longer.
Modifications:
-
Catalyst: 10% Pd/C (10–20 wt% loading).
-
Solvent: Methanol (0.1 M).
-
Additive: Often requires 1.0 equiv of HCl (or catalytic AcOH) to activate the pyridine ring if the reaction stalls.
-
Pressure: May require elevated pressure (3–5 bar) in a Parr shaker.
-
Temperature: Heating to 40–50°C is often required if using neutral Methanol.
Workflow Visualization
Figure 2: Operational workflow for the batch hydrogenation process.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Reaction | Catalyst poisoning (S/N/P impurities). | Use fresh catalyst; ensure substrate purity. Switch to PtO₂ if using Pd/C. |
| Slow Kinetics | Substrate inhibition or low H₂ solubility. | Increase pressure (Parr reactor). Add acid (HCl/AcOH) if running in neutral MeOH. |
| Incomplete Conversion | Equilibrium issues or catalyst deactivation. | Filter and add fresh catalyst. Increase temperature to 50°C. |
| Debenzylation (Rare) | Over-reduction (Hydrogenolysis). | This is rare for C-benzyl. If observed, lower Temp/Pressure and switch to Rh/C (less active for hydrogenolysis). |
Scientific Rationale for Solvent Choice
Acetic Acid is the "Gold Standard" for pyridine hydrogenation.
-
Protonation: It protonates the basic nitrogen (or the lactam system), disrupting the aromatic resonance energy, making the ring more susceptible to hydride attack.
-
Solubility: It is an excellent solvent for polar lactams.
-
Catalyst Life: It mitigates the poisoning effect of the basic nitrogen on the metal surface.
References
-
Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO₂ Catalyst. Asian Journal of Chemistry.
-
Rossen, K. (2016). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Chemistry - A European Journal.
-
Jones, R.A. (2022). Exploration of piperidine 3D fragment chemical space. White Rose Research Online.
Sources
reduction of 3-benzylpiperidin-2-one to 3-benzylpiperidine
Executive Summary
This Application Note details the synthetic reduction of 3-benzylpiperidin-2-one (a
The reduction of the lactam carbonyl (
-
Method A (Standard): Lithium Aluminum Hydride (LiAlH
) Reduction – Recommended for robust substrates lacking other reducible functionalities. -
Method B (Chemoselective): Borane-Dimethyl Sulfide (BMS) Reduction – Recommended for substrates requiring milder conditions or exhibiting steric hindrance.
Strategic Reagent Selection
The choice of reducing agent dictates the workup strategy and impurity profile.
| Feature | Method A: LiAlH | Method B: Borane-DMS |
| Mechanism | Nucleophilic attack by hydride ( | Electrophilic activation of carbonyl oxygen. |
| Reactivity | High; reduces esters, acids, nitriles.[1][2][3] | Chemoselective; tolerates esters/nitriles.[1] |
| Workup | Fieser Method (essential to avoid emulsions).[3] | Acidic quench + Reflux (essential to break B-N bond). |
| Safety | Pyrophoric; generates | Flammable; generates DMS (stench). |
| Yield | Typically 85–95%. | Typically 75–90%. |
Method A: Lithium Aluminum Hydride (LiAlH ) Reduction
Rationale: LiAlH
Reagents & Equipment
-
Substrate: 3-benzylpiperidin-2-one (Dry, recrystallized).
-
Reagent: LiAlH
(2.5 – 3.0 equivalents). Note: Use pellets or fresh powder; avoid old grey samples. -
Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (
). -
Atmosphere: Dry Nitrogen (
) or Argon.
Step-by-Step Protocol
Phase 1: Setup and Addition
-
Apparatus: Flame-dry a 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser, addition funnel, and internal thermometer. Flush with
. -
Slurry Preparation: Charge the RBF with LiAlH
(3.0 equiv) and anhydrous THF (concentration ~0.5 M relative to LAH). Cool to 0°C in an ice bath. -
Substrate Addition: Dissolve 3-benzylpiperidin-2-one (1.0 equiv) in anhydrous THF. Add this solution dropwise to the LiAlH
slurry over 30–45 minutes.-
Critical Control: Maintain internal temperature
to prevent runaway exotherms.
-
Phase 2: Reaction
-
Reflux: Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (RT).
-
Heat: Heat the reaction to a gentle reflux (66°C for THF) for 4–12 hours.
-
Monitoring: Monitor by TLC (Eluent: 10% MeOH/DCM). The lactam carbonyl spot should disappear.
-
Phase 3: The Fieser Workup (Critical)
Authoritative Note: Improper quenching of aluminum hydrides leads to gelatinous emulsions that trap product. The Fieser method creates a granular, filterable precipitate [1].[1]
-
Cool: Cool the reaction mixture to 0°C.
-
Quench Sequence (for
grams of LiAlH used): -
Precipitation: Warm to RT and stir for 30 minutes. The grey/white aluminum salts should become granular and free-flowing.
-
Isolation: Filter the mixture through a pad of Celite. Wash the cake with THF.
-
Purification: Concentrate the filtrate. Dissolve the residue in DCM, dry over
, and concentrate to yield crude 3-benzylpiperidine. Purify via flash chromatography or recrystallization as the HCl salt.
Method B: Borane-Dimethyl Sulfide (BMS) Reduction
Rationale: Borane acts as a Lewis acid, coordinating to the carbonyl oxygen.[6] This method is preferred if the molecule contains other reducible groups (e.g., nitro, halogen) that LiAlH
Protocol
-
Setup: Flame-dry apparatus under
. -
Addition: Dissolve 3-benzylpiperidin-2-one (1.0 equiv) in anhydrous THF. Add BMS (2.0–3.0 equiv) dropwise at 0°C.
-
Reflux: Heat to reflux for 2–4 hours.
-
Methanol Quench: Cool to 0°C. Carefully add Methanol until gas evolution ceases (destroys excess hydride).
-
Acid Hydrolysis (Mandatory):
-
Workup: Cool, basify with NaOH to pH >12, and extract with DCM.
Visualizations
Figure 1: Reaction Workflow & Decision Matrix
This diagram illustrates the decision logic and process flow for the reduction.
Caption: Decision matrix for selecting the optimal reduction protocol based on substrate functionality.
Figure 2: Mechanistic Pathway (LiAlH
)
The reduction of the lactam involves the formation of a tetrahedral intermediate followed by the expulsion of the aluminate oxygen.
Caption: Simplified mechanistic pathway of lactam reduction via Lithium Aluminum Hydride.
References
- Fieser Workup Protocol: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p. 581. (Standard reference for the n/n/3n workup).
-
Synthesis of 3-benzylpiperidines: Ágai, B.; Nádor, A.; Proszenyák, Á.; Tárkányi, G.; Faigl, F. A facile synthesis of 3-(substituted benzyl)piperidines. Tetrahedron 2004, 60(13), 3059-3064.
-
Borane Reduction of Lactams: Brown, H. C.; Heim, P. Selective Reductions. XII. The Reaction of Borane-Tetrahydrofuran with Amides and Lactams. J. Org.[1] Chem. 1973, 38(5), 912–916.
-
Safety Guidance: Chandra, T.; Zebrowski, J. P. A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction. ACS Chem. Health Saf. 2024, 31, 162–171.[4] [4]
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Borane dimethylsulfide - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Magic Formulas [chem.rochester.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Troubleshooting & Optimization
preventing N-alkylation during synthesis of 3-benzylpiperidin-2-one
Ticket #8492: Selectivity Issue – N- vs. C-Alkylation of Piperidin-2-one Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Unit
User Inquiry:
"I am attempting to synthesize 3-benzylpiperidin-2-one by reacting piperidin-2-one (valerolactam) with benzyl bromide using NaH in THF. I am consistently getting the N-benzyl product (1-benzylpiperidin-2-one) or a mixture. How do I force C-alkylation at the 3-position without permanent protecting groups?"
Root Cause Analysis
The issue stems from the pKa differential between the amide nitrogen and the
-
N-H Acidity (pKa ~26.6 in DMSO): The lactam nitrogen proton is significantly more acidic than the
-proton. - -C-H Acidity (pKa ~30+): The carbon proton is less acidic and kinetically slower to remove.
The Failure Mode: When you use a standard base like Sodium Hydride (NaH) or 1 equivalent of a strong base, you thermodynamically deprotonate the Nitrogen first. The resulting mono-anion is an N-nucleophile. To achieve C-alkylation, you must either block the nitrogen or generate a dianion where the C-terminus is the more reactive nucleophilic site.
Solution 1: The "Dianion" Strategy (Direct C-Alkylation)
Best for: Rapid synthesis when starting materials are simple and robust.
Mechanism: Use of >2 equivalents of a strong lithium base generates a
Protocol #1: Dianion Generation
Reagents: Piperidin-2-one, n-Butyllithium (2.5 M in hexanes), Benzyl bromide, dry THF.
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add Piperidin-2-one (1.0 equiv) and anhydrous THF (0.2 M concentration) .
-
First Deprotonation (N-Li): Cool to 0°C . Dropwise add n-BuLi (1.1 equiv) . Stir for 30 mins. Result: N-lithio lactam (heterogeneous white suspension often forms).
-
Second Deprotonation (C-Li): Cool to -78°C . Dropwise add a second portion of n-BuLi (1.1 to 1.2 equiv) .
-
Critical Step: Allow the mixture to warm to 0°C for 30-60 mins to ensure kinetic deprotonation of the
-carbon. The solution usually turns homogenous and yellow/orange.
-
-
Alkylation: Cool back to -78°C . Add Benzyl bromide (1.0 equiv) dropwise.
-
Quench: Stir at -78°C for 1 hour, then slowly warm to room temperature. Quench with saturated aqueous
.
Why this works: The N-Li bond is tight and ionic; the C-Li bond is more covalent and reactive. The "hard" N-anion is effectively protected by the lithium counter-ion, directing the electrophile to the "soft" C-anion.
Solution 2: The "Transient Shield" Strategy (One-Pot Silylation)
Best for: High-value substrates where you want to avoid harsh dianion conditions or permanent protecting group steps. Mechanism: In situ protection of the nitrogen with a silyl group (TMS), followed by enolization and alkylation. The TMS group falls off during the aqueous workup.
Protocol #2: Transient Silyl Protection
Reagents: Piperidin-2-one, TMSCl (Trimethylsilyl chloride), LDA (Lithium diisopropylamide), Benzyl bromide.
-
Masking: Dissolve Piperidin-2-one (1.0 equiv) in THF at -78°C. Add n-BuLi (1.1 equiv) followed by TMSCl (1.2 equiv) . Stir for 30 mins and warm to RT.
-
Status: You now have N-TMS-piperidin-2-one in solution.
-
-
Enolization: Cool to -78°C . Add LDA (1.1 equiv) . Stir for 45 mins.
-
Note: LDA is preferred here over n-BuLi to avoid nucleophilic attack on the carbonyl or silicon.
-
-
Alkylation: Add Benzyl bromide (1.1 equiv) . Stir at -78°C for 2 hours.
-
Deprotection/Workup: Quench with 1M HCl or acidic
. Stir vigorously at RT for 30 mins. The acidic conditions cleave the N-TMS bond, yielding the free lactam.
Decision Matrix & Troubleshooting
Method Selection Flowchart
Caption: Decision tree for selecting the optimal alkylation strategy based on substrate stability and workflow requirements.
Troubleshooting Table
| Symptom | Probable Cause | Corrective Action |
| Product is 1-benzyl... (N-alkyl) | Base stoichiometry error (< 2.0 equiv). | Ensure titer of n-BuLi is accurate. Use 2.2 to 2.3 equiv total base. |
| Product is 1-benzyl... (N-alkyl) | Temperature too low during metallation. | The 2nd deprotonation (C-H) has a high activation barrier. Warm to 0°C for 30 min before adding electrophile. |
| Starting material recovered | Quenching of enolate by moisture.[1] | Flame-dry glassware. Ensure Benzyl Bromide is dry (filter through basic alumina if aged). |
| Yield < 40% | Enolate decomposition. | Do not let the mono-anion sit too long at RT. Move quickly between temperature steps. |
| Di-alkylation (3,3-dibenzyl) | Proton exchange during alkylation. | Use inverse addition : Add the enolate to a solution of the electrophile (rarely needed but effective). |
References
-
Dianion Chemistry of Lactams
- Mechanism & Protocol: Hullot, P., Cuvigny, T., Larchevêque, M., & Normant, H. (1976). Canadian Journal of Chemistry, 54(7), 1098-1104.
-
Transient Silylation Strategy
-
General Methodology: Relevant protocols for "in situ" protection of amides/lactams using TMSCl/Base can be found in: Organic Process Research & Development, "Avoiding Over-alkylation" Guides.
-
-
pKa Data
-
Bordwell pKa Table (DMSO): Verifying N-H vs
-C-H acidity.
-
Sources
improving yield of alpha-benzylation of valerolactam
Technical Support Center: -Benzylation of Valerolactam
Topic: Maximizing Yield & Selectivity in
The Selectivity Paradox: Why Your Yield is Low
Welcome to the Technical Support Center. If you are seeing low yields in the
Valerolactam contains an amide functionality.[1] Upon deprotonation, the negative charge is delocalized between the Nitrogen and the Oxygen (forming an enolate). However, the Nitrogen atom retains significant nucleophilic character.
-
The Trap: Direct treatment of unprotected valerolactam with 1 equivalent of base (e.g., NaH, LDA) almost exclusively results in
-alkylation , not - -alkylation. -
The Solution: You must either block the nitrogen (Protection Strategy) or overwhelm the system to form a dianion (Dianion Strategy).
Below is the decision matrix to select the correct protocol for your needs.
Strategic Decision Tree
Figure 1: Decision tree for selecting the optimal alkylation pathway. Route A is the recommended industry standard for maximizing yield.
Optimized Protocols
Protocol A: The "Gold Standard" (N-Protected Route)
Recommendation: Use this for yields >80% and easier purification.
Mechanism: Protecting the nitrogen (e.g., with a Boc group) eliminates
Reagents:
-
Substrate:
-Boc-2-piperidone (commercially available or synthesized via Boc O/DMAP). -
Base: LiHMDS (Lithium hexamethyldisilazide) or LDA.
-
Electrophile: Benzyl bromide.
-
Solvent: Anhydrous THF.
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask under Argon. Add
-Boc-2-piperidone (1.0 eq) and dissolve in anhydrous THF (0.2 M). -
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Internal temperature must be stable before base addition.
-
Enolization: Dropwise add LiHMDS (1.1 eq, 1.0 M in THF) over 15 minutes.
-
Why? LiHMDS is less nucleophilic than LDA, reducing attack on the Boc carbonyl.
-
-
Incubation: Stir at -78°C for 45 minutes to ensure complete enolate formation.
-
Alkylation: Add Benzyl bromide (1.2 eq) dropwise.
-
Warm-up: Allow the reaction to warm to -20°C slowly over 2 hours. Do not warm to RT immediately; this causes dialkylation.
-
Quench: Quench with saturated NH
Cl solution.
Protocol B: The "Direct" Route (Dianion Strategy)
Recommendation: Use only if N-protection is impossible. Yields are typically lower (40-60%).
Mechanism: Two equivalents of base remove the N-H proton first, then the
Step-by-Step Workflow:
-
Preparation: Dissolve valerolactam (1.0 eq) in anhydrous THF.
-
Dianion Formation: Cool to 0°C. Add n-BuLi (2.2 eq) dropwise.
-
Note: The first equivalent deprotonates the Nitrogen. The second deprotonates the Alpha-Carbon.
-
-
Incubation: Stir at 0°C for 1 hour.
-
Alkylation: Cool to -78°C. Add Benzyl bromide (0.95 eq) rapidly.
-
Why 0.95 eq? Using a slight deficit of electrophile prevents poly-alkylation.
-
-
Quench: Pour into cold H
O.
Troubleshooting Guide & FAQs
Symptom: Predominant N-Alkylation
Diagnosis: The nitrogen was not effectively masked, or the dianion was not fully formed. Root Cause:
-
Protocol A: Your protecting group (e.g., TMS) fell off due to moisture.
-
Protocol B: You used < 2.0 equivalents of base, leaving mono-anions that N-alkylate.
| Fix | Technical Rationale |
| Switch to N-Boc | Carbamates are stable to LiHMDS at -78°C and completely block N-nucleophilicity. |
| Titrate n-BuLi | If using Protocol B, your n-BuLi might be degraded. If actual concentration is 1.5M instead of 2.5M, you fail to generate the C-anion. |
Symptom: Low Conversion (Recovered Starting Material)
Diagnosis: Enolization failed or the electrophile was quenched. Root Cause: Wet THF is the most common culprit. Water protonates the enolate faster than benzyl bromide can alkylate it.
| Fix | Technical Rationale |
| Add HMPA/DMPU | Adding 2-3 eq. of HMPA (or the safer DMPU) breaks up Lithium aggregates, making the enolate "naked" and significantly more reactive [1]. |
| Distill Benzyl Bromide | Old benzyl bromide generates HBr, which quenches your enolate. Pass it through a plug of basic alumina before use. |
Symptom: Di-alkylation (Gem-disubstitution)
Diagnosis: The product enolate is equilibrating with the starting material enolate (Proton Transfer). Root Cause: Reaction temperature was too high during the addition of the electrophile.
| Fix | Technical Rationale |
| Inverse Addition | Add the enolate to the solution of benzyl bromide (excess) to keep local concentration of enolate low. |
| Strict T-Control | Keep the reaction at -78°C for the entire alkylation duration. Only warm up for workup. |
Mechanistic Visualization
The following diagram illustrates the competition between the Kinetic Enolate (desired) and the Thermodynamic pitfalls.
Figure 2: Kinetic pathway for the alpha-benzylation of N-protected valerolactam.
References
-
C-Alkylation vs N-Alkylation Mechanisms
-
Dianion Chemistry & Lactams
-
N-Protection Strategies
-
General Enolate Alkylation Troubleshooting
Technical Support Center: Purification of 3-Benzylpiperidin-2-one
System Overview & Diagnostic
User Query: I have synthesized 3-benzylpiperidin-2-one (via enolate alkylation of valerolactam or reductive cyclization). The crude mixture is a viscous orange oil/solid. How do I isolate the pure mono-alkylated product?
Technical Context:
The synthesis of 3-benzylpiperidin-2-one typically involves the
-
Target Product: 3-benzylpiperidin-2-one (Moderately polar).
-
Starting Material: Unreacted piperidin-2-one (Highly polar, water-soluble).
-
Impurity: 3,3-dibenzylpiperidin-2-one (Highly lipophilic, formed via dialkylation).
Purification Decision Matrix
Use the following logic flow to select your purification strategy.
Figure 1: Decision matrix for selecting the optimal purification route based on impurity profile.
Frequently Asked Questions (Troubleshooting)
Q1: My crude product is an oil, but the literature says it should be a solid. Why is it not crystallizing?
Root Cause: "Oiling out" is typically caused by trace solvent residues (toluene/THF) or the presence of the 3,3-dibenzyl impurity, which depresses the melting point. Corrective Action:
-
High Vacuum: Place the oil under high vacuum (<1 mbar) at 40°C for 4 hours to remove solvent traces.
-
Seed Crystal: If available, add a seed crystal.
-
Trituration: Add cold pentane or diethyl ether to the oil and sonicate. This often precipitates the lactam as a white solid while keeping lipophilic impurities in solution.
Q2: I cannot separate the mono-benzyl product from the di-benzyl impurity by column chromatography.
Root Cause: Inadequate stationary phase interaction. While the di-benzyl impurity is less polar, high loading can cause peak tailing that merges with the product. Corrective Action:
-
Change Solvent System: Switch from EtOAc/Hexane to Toluene/Acetone (10:1) . The
- interactions between toluene and the benzyl groups often provide better resolution than simple polarity-based separation [1]. -
Flash Conditions: Use a gradient of 0%
40% Acetone in Toluene.
Q3: Why is my yield low after aqueous workup?
Root Cause: Piperidin-2-ones (lactams) have significant water solubility. If you wash with large volumes of water, you will lose the mono-alkylated product to the aqueous phase. Corrective Action:
-
Salting Out: Saturate the aqueous phase with NaCl (brine) to decrease the solubility of the organic lactam (salting-out effect).
-
Extraction Solvent: Use Dichloromethane (DCM) or Chloroform for extraction (3x washes) rather than Diethyl Ether. Lactams partition better into chlorinated solvents.
Detailed Experimental Protocols
Protocol A: Optimized Aqueous Workup (Removal of Starting Material)
Use this immediately after quenching the reaction to remove unreacted valerolactam.
-
Quench: Pour the reaction mixture (e.g., THF solution) into saturated aqueous NH₄Cl at 0°C.
-
Phase Separation: Extract with EtOAc (3 x volume).
-
The "Back-Wash" (Critical Step):
-
Drying: Dry over anhydrous Na₂SO₄ and concentrate
Protocol B: Recrystallization (Scalable Purification)
Best for removing the di-benzyl impurity and achieving >98% purity.
| Parameter | Specification | Reason |
| Primary Solvent | Ethyl Acetate (or Toluene) | Dissolves product at high temp; moderate solubility at RT. |
| Anti-Solvent | n-Heptane (or Hexane) | Precipitates product; keeps di-benzyl impurity in solution. |
| Temperature | Reflux | Controlled cooling promotes crystal growth over oiling. |
Step-by-Step:
-
Dissolve the crude solid/oil in the minimum amount of boiling EtOAc.
-
Slowly add hot n-Heptane dropwise until the solution becomes slightly turbid (cloud point).
-
Add one drop of EtOAc to clear the solution.
-
Remove from heat and allow to cool to Room Temperature (RT) undisturbed.
-
Critical: If oil droplets form, reheat and add more EtOAc.
-
Cool to 4°C in a fridge for 12 hours.
-
Filter the white needles and wash with cold Heptane.
Protocol C: Flash Chromatography (Separation of Complex Mixtures)
Required if the crude mixture contains >10% di-benzyl impurity.
Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Hexane/Ethyl Acetate (Gradient).
Gradient Table:
| Column Volume (CV) | % Ethyl Acetate | Target Elution |
|---|---|---|
| 0 - 2 | 0% | Equilibration |
| 2 - 5 | 0%
Visualization: The product is UV active (benzyl group). Use UV (254 nm). Stain with KMnO₄ to visualize non-UV active impurities.
Analytical Validation (Self-Validating System)
Before proceeding to the next synthetic step, validate purity using these checkpoints.
1. ¹H NMR Checkpoint (CDCl₃):
-
Diagnostic Signal: Look for the benzylic protons.
-
Product (Mono): Multiplet around
2.8 - 3.4 ppm (2H, benzylic) and the C3-H methine proton. -
Impurity (Di): Absence of the C3-H methine proton; simplified splitting pattern for benzylic protons.
-
-
Lactam NH: Broad singlet around
5.5 - 6.5 ppm.
2. TLC Checkpoint:
-
Conditions: 50% EtOAc in Hexane.
-
Rf Values (Approximate):
-
3,3-Dibenzyl impurity: Rf ~ 0.7
-
3-Benzyl product: Rf ~ 0.4
-
Unreacted Lactam: Rf ~ 0.1 (or baseline)
-
References
-
Agai, B., Nádor, A., Proszenyák, Á., Tárkányi, G., & Faigl, F. (2004). A facile synthesis of 3-(substituted benzyl)piperidines.[4][5] Tetrahedron, 60(13), 3111-3116.
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023).[2] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.[2] Journal of the American Chemical Society, 145(26), 14221–14226. [2]
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.[6] (General reference for enolate alkylation thermodynamics).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 3. Home Page [chem.ualberta.ca]
- 4. researchgate.net [researchgate.net]
- 5. CN101817779A - Novel synthesis process of N-benzyl-3-piperidinol, novel nickel-based catalyst and preparation method thereof - Google Patents [patents.google.com]
- 6. Structural Elucidation of β-Lactam Diastereoisomers through Ion Mobility Mass Spectrometry Studies and Theoretical Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
separating enantiomers of 3-benzylpiperidin-2-one by chiral HPLC
Technical Support Center: Enantioseparation of 3-Benzylpiperidin-2-one
Current Status: Active Ticket ID: #CHIRAL-3BZ-PIP Assigned Specialist: Senior Application Scientist, Separation Technologies
Dashboard: Molecule Profile & Separation Strategy
Welcome to the technical support hub for 3-benzylpiperidin-2-one . This guide addresses the specific challenges of resolving the enantiomers of this 3-substituted lactam. Unlike simple amines, this molecule possesses a cyclic amide (lactam) functionality, which dictates a specific set of interaction mechanisms (hydrogen bonding and dipole alignment) rather than ionic interactions.
| Parameter | Technical Specification |
| Target Molecule | 3-benzylpiperidin-2-one |
| Chiral Center | C3 (Alpha to the carbonyl) |
| Functionality | |
| Acidity/Basicity | Neutral/Weakly Acidic (Lactam NH pKa ~16-17). Not basic like piperidine.[1] |
| Chromophore | Benzyl group (UV active @ 254 nm), Amide (UV active @ 210 nm) |
| Primary Challenge | Solubility in non-polar solvents; Resolution of the amide H-bond network. |
Module 1: Method Development Protocol
User Question: "I need to separate the enantiomers of 3-benzylpiperidin-2-one. Which column and mobile phase should I screen first?"
Scientist Response:
For 3-substituted lactams, the separation mechanism relies heavily on hydrogen bonding between the lactam moiety (-CONH-) and the carbamate groups on the chiral stationary phase (CSP), augmented by
The "Golden Four" Screening Protocol: Do not waste time with ligand-exchange or protein-based columns. Focus immediately on Polysaccharide-based CSPs (Amylose and Cellulose derivatives).
Step 1: Column Selection
Screen these columns in the order of probability of success:
-
Chiralpak AD-H / IA (Amylose tris(3,5-dimethylphenylcarbamate)): Highest Probability. The amylose helix is particularly receptive to the inclusion of the benzyl group while H-bonding with the lactam.
-
Chiralcel OD-H / IB (Cellulose tris(3,5-dimethylphenylcarbamate)): Secondary Option. Often provides different elution orders if AD fails.
-
Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)): Problem Solver. Use this if the peaks are broad; the chlorinated selector offers stronger dipole interactions.
Step 2: Mobile Phase Optimization (Normal Phase)
Lactams are neutral but polar. We use Normal Phase (NP) to maximize the H-bonding discrimination.
-
Base Solvent: n-Hexane (or n-Heptane).
-
Modifier: Isopropanol (IPA) or Ethanol (EtOH).
-
Starting Ratio: 90:10 (Hexane:Alcohol).
-
Flow Rate: 1.0 mL/min (for 4.6 mm ID columns).
-
Temperature: 25°C.
Critical Note on Additives: Unlike separating 3-benzylpiperidine (the amine), you are separating the lactam. Do not add Diethylamine (DEA) or TFA initially. The lactam nitrogen is non-basic. Additives may actually suppress the critical H-bonding required for chiral recognition.
Visualization: Method Development Workflow
The following logic flow guides you through the decision-making process for this specific molecule.
Caption: Decision tree for screening and optimizing chiral separation of 3-benzylpiperidin-2-one.
Module 2: Troubleshooting & FAQs
Q1: I see separation, but the peaks are tailing significantly. I thought lactams weren't basic? A: You are correct that the lactam is not basic, but it is a strong hydrogen bond donor (NH) and acceptor (C=O).
-
Cause: The lactam moiety can interact non-specifically with residual silanols on the silica support of the column, even if the CSP is coated/immobilized.
-
Fix: Although it is not for pH suppression, adding 0.1% Diethylamine (DEA) or 0.1% Ethanolamine can block these active silanol sites. Alternatively, switching to an Immobilized column (e.g., Chiralpak IA) allows for the use of stronger solvents (like DCM/Ethyl Acetate) which can solubilize and elute the compound more efficiently, reducing tailing.
Q2: My sample is not dissolving well in the Hexane/IPA mobile phase. A: 3-benzylpiperidin-2-one is moderately polar and crystalline.
-
The Trap: Injecting the sample dissolved in 100% MeOH or Acetonitrile into a Hexane-based system will cause the sample to precipitate at the column head, ruining the separation and potentially clogging the frit.
-
The Protocol: Dissolve the sample in a mixture of Hexane:IPA (50:50) or Dichloromethane (DCM) (if using immobilized columns like IA/IB/IC). If you must use a coated column (AD-H/OD-H), ensure the sample solvent contains at least 50% mobile phase to prevent "solvent shock."
Q3: Retention times are shifting between runs. A: This is often due to water accumulation in the normal phase solvents.
-
Mechanism: Lactams are hygroscopic. If your Hexane/IPA absorbs atmospheric moisture, the water deactivates the H-bonding sites on the CSP.
-
Fix: Use anhydrous solvents and keep solvent bottles capped. A "guard" column or a drying tube on the solvent reservoir can stabilize retention times.
Module 3: Experimental Data Summary
The following table summarizes expected performance based on structural analogs (3-substituted piperidin-2-ones) [1, 2].
| Column | Mobile Phase | Selectivity ( | Resolution ( | Notes |
| Chiralpak AD-H | Hex/IPA (90:10) | 1.2 - 1.4 | > 2.0 | Recommended Start. Benzyl group fits well in amylose cavity. |
| Chiralcel OD-H | Hex/IPA (90:10) | 1.1 - 1.2 | 1.0 - 1.5 | Good alternative. Often lower retention than AD-H. |
| Chiralpak IC | Hex/DCM/EtOH | 1.3 - 1.5 | > 2.5 | Excellent for prep scale due to solubility in DCM. |
| Chiralpak AS-H | Hex/EtOH (90:10) | < 1.1 | < 0.8 | Generally poor for this specific lactam structure. |
References
-
Separ
-Lactams by HPLC Using Cyclodextrin-Based Chiral Stationary Phases. Taylor & Francis Online. Available at: [Link] -
Enantiomeric Resolution and Absolute Configur
-Lactam. MDPI Molecules. Available at: [Link] -
Chiral HPLC Separations: A Guide to Column Selection. Phenomenex Technical Guide. Available at: [Link]
-
Stereoselective Synthesis of 3-Substituted Piperidin-2-one Derivatives. Z. Naturforsch. Available at: [Link]
Sources
troubleshooting low conversion in lactam enolate alkylation
The following Technical Support Center guide is designed for researchers encountering low conversion or yield issues in lactam enolate alkylation.
Topic: Troubleshooting Low Conversion & Yield Lead Scientist: Dr. A. Vance, Senior Application Scientist
Introduction: The "Deceptively Simple" Enolate
Lactam alkylation is a cornerstone of medicinal chemistry, particularly in the synthesis of gamma-secretase inhibitors and beta-lactam antibiotics. However, it is notorious for "silent failures"—reactions that appear to proceed but stall at 50% conversion or yield intractable mixtures.
This guide moves beyond basic textbook theory to address the hydrodynamic and thermodynamic realities of enolate chemistry in the flask.
Part 1: The Diagnostic Workflow
Before changing reagents, you must diagnose the failure mode. Use this logic tree to isolate the variable.
Figure 1: The D2O Quench Diagnostic Tree. This is the single most important experiment to determine if the failure is in enolate formation or the alkylation step.
Part 2: Critical Failure Modes & Solutions
Category 1: The Deprotonation Failure (The "Proton Shuffle")
Symptoms: Low D2O incorporation. Recovery of starting material.
Q: I am using LDA at -78°C. Why isn't my lactam deprotonating? A: The most common oversight is the pKa mismatch caused by the N-protecting group (or lack thereof).
-
The Mechanism: An unprotected lactam (secondary amide) has an N-H pKa of ~17. The
-C-H pKa is ~35. If you treat an unprotected lactam with 1.1 equiv of LDA, you will simply deprotonate the nitrogen. The resulting anion is chemically distinct and will not alkylate at the carbon. -
The Fix: You must use an electron-withdrawing N-protecting group (Boc, Cbz, Ts). This serves two functions:
-
Removes the acidic N-H proton.
-
Inductively acidifies the
-protons, dropping the pKa from ~35 to ~20–24, making them accessible to LDA (pKa 36) or LiHMDS (pKa 30).
-
Q: My base is fresh, but conversion is stuck at exactly 50%. Why? A: You are likely observing proton transfer during the addition of the electrophile or "inverse addition." If your system contains any proton source (e.g., untitrated base resulting in free amine, or adventitious water), the highly reactive enolate will strip a proton from the nearest source faster than it attacks the alkyl halide.
-
The Protocol Check: Ensure your LDA is titrated (use diphenylacetic acid endpoint). Never assume commercial molarity.
Category 2: The Aggregation Trap (The "Invisible" Wall)
Symptoms: High D2O incorporation (enolate exists) but no reaction with electrophile.
Q: The enolate is formed (D2O test confirms), but it won't react with the alkyl halide. Is the electrophile dead? A: Not necessarily. You are likely fighting supramolecular aggregation . Lithium enolates in THF do not exist as "naked" anions; they form stable tetramers and hexamers (cubic cores) that sterically shield the nucleophilic carbon.
-
The Causality: The reaction rate of a monomeric enolate is orders of magnitude higher than that of a tetramer.
-
The Solution: You must break the aggregates.
-
Add LiCl (The Myers/Seebach Modification): Adding 2–5 equivalents of anhydrous LiCl (flame-dried) disrupts the stable LDA-enolate aggregates, forming more reactive mixed aggregates.
-
Polar Additives (HMPA/DMPU): Add 10–20% v/v HMPA (or the safer DMPU) after enolate formation but before electrophile addition. These Lewis bases coordinate to Lithium, breaking the O-Li-O lattice.
-
Figure 2: Solvation effects on enolate reactivity. The tetrameric state dominates in pure THF, rendering the enolate sluggish.
Category 3: Regioselectivity (O- vs. C-Alkylation)
Symptoms: Product mass is correct, but NMR shifts are wrong (e.g., loss of carbonyl signal).
Q: I see a new spot on TLC, but the carbonyl peak is gone in IR/NMR. Did I reduce it? A: You likely formed the O-alkylated imidate (enol ether) instead of the C-alkylated lactam.
-
The Science: Lactam enolates are ambident nucleophiles.[1]
-
O-Attack (Kinetic/Hard): Favored by "hard" electrophiles (sulfates, chlorides) and highly polar solvents (DMSO) which leave the oxygen "naked."
-
C-Attack (Thermodynamic/Soft): Favored by "soft" electrophiles (alkyl iodides, allylic bromides).
-
-
The Fix:
-
Switch leaving groups: Use Alkyl-Iodides rather than Chlorides.
-
Solvent: Stick to THF. Avoid DMSO or DMF for the alkylation step.
-
Temperature: Warm the reaction slowly. C-alkylation often has a higher activation energy barrier than O-alkylation.
-
Part 3: The "Gold Standard" Protocol
Use this baseline protocol to validate your system. Deviations from this should be made one variable at a time.
Reagents:
-
Substrate: N-Boc-2-pyrrolidinone (or equivalent).
-
Base: LDA (freshly prepared or titrated).
-
Additive: DMPU (15% v/v) or LiCl (3 equiv, flame-dried).
-
Electrophile: Alkyl Iodide (freshly passed through basic alumina).
Step-by-Step:
-
Drying: Flame-dry a flask containing LiCl (if using) under high-vacuum. Cool under Argon.
-
Base Prep: Add THF and diisopropylamine. Cool to -78°C. Add n-BuLi dropwise. Stir 30 min (0°C) then cool back to -78°C.
-
Enolization: Add the N-protected lactam (dissolved in THF) dropwise down the side of the flask over 10 minutes.
-
Critical: Stir for 45–60 minutes at -78°C to ensure complete deprotonation.
-
-
Additive: Add DMPU dropwise (if not using LiCl). Stir 10 mins.
-
Alkylation: Add the Alkyl Iodide (1.2–1.5 equiv) dropwise.
-
The Ramp: Stir at -78°C for 1 hour, then allow to warm to -20°C over 2 hours. (Many lactam alkylations are too slow at -78°C).
-
Quench: Add saturated NH4Cl (aq) while still cold.
Summary of Key Data
| Variable | Recommendation | Scientific Rationale |
| N-Protection | Mandatory (Boc, Cbz) | Lowers |
| Base | LDA or LiHMDS | LDA is standard.[2] LiHMDS is less basic but less aggregated; useful if LDA fails. |
| Additive | LiCl (3 eq) or DMPU | Breaks unreactive tetramers into reactive monomers/dimers. |
| Electrophile | Iodides > Bromides | "Softer" electrophiles favor C-alkylation over O-alkylation. |
| Concentration | 0.1 M - 0.2 M | High concentration favors aggregation. Keep it dilute. |
References
-
Myers, A. G., et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society, 1997. Link(Establishes the critical role of LiCl in enolate alkylation efficiency).
-
Evans, D. A. "Enolate Alkylation Chemistry."[3] Harvard University Chemistry 206 Lecture Notes. Link(Authoritative source on pKa values, aggregation states, and O vs C alkylation).
-
Reich, H. J. "Organolithium Reagents in THF: Aggregation and Reactivity." University of Wisconsin-Madison Chem 605. Link(Definitive data on solvent effects, HMPA/DMPU usage, and pKa tables).
-
Carlier, P. R., et al. "Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity." Journal of the American Chemical Society, 2003. Link(Detailed mechanistic study on how HMPA/DMPU breaks up enolate aggregates).
- Clayden, J., Greeves, N., Warren, S. "Organic Chemistry, 2nd Ed." Chapter 26: Alkylation of Enolates.
Sources
Technical Support Center: Optimizing Dianion Generation for Unprotected Lactam Alkylation
Ticket ID: D-LAC-ALK-001
Status: Open
Assigned Specialist: Senior Application Scientist
Subject: Troubleshooting & Optimization of
Core Directive & Scope
This guide addresses the specific challenges of alkylating unprotected lactams (secondary amides) at the
The Central Dogma of this Transformation:
-
1st Equivalent of Base: Deprotonates the Nitrogen (
). Forms the monoanion (amidate). This species is prone to -alkylation.[1][2] -
2nd Equivalent of Base: Deprotonates the
-Carbon ( ). Forms the dianion. This species reacts at the Carbon center due to higher electron density and orbital coefficients (HOMO) at the -position.
Failure to fully generate or maintain the dianion results in
Standard Operating Procedure (The "Golden Path")
Use this baseline protocol before attempting optimization.
Reagents: Unprotected Lactam (1.0 eq),
| Step | Action | Critical Technical Insight |
| 1 | Solvation | Dissolve Lactam and LiCl (if using) in THF. Cool to 0°C .[3] Note: LiCl aids in solubilizing the intermediate monoanion. |
| 2 | Add 1.1 eq | |
| 3 | Cool to -78°C . Add 1.2 - 1.4 eq | |
| 4 | Dianion Aging | Allow to stir at 0°C for 30-60 min. Crucial: The |
| 5 | Alkylation | Cool back to -78°C . Add Electrophile rapidly. |
| 6 | Quench | Quench with sat.[3] |
Visualization: Mechanism & Failure Modes[4]
The following diagram illustrates the bifurcation between successful C-alkylation (Dianion pathway) and the common failure of N-alkylation (Monoanion pathway).
Caption: Pathway analysis showing the critical necessity of the second deprotonation step to access the C-reactive dianion species.
Troubleshooting Guide (FAQ Format)
Issue 1: "I am getting exclusive or major N-alkylation."
Diagnosis: You are reacting the monoanion, not the dianion.
The monoanion (N-metallated species) is an amidate. The Nitrogen is the nucleophilic center.[2] Only in the dianion does the
Corrective Actions:
-
Check Base Stoichiometry: You must use at least 2.2 equivalents of base. If your
-BuLi titer is low (e.g., degraded from 2.5M to 1.8M), you are only forming the monoanion. Action: Titrate your n-BuLi using diphenylacetic acid or menthol/bipyridine. -
Increase Deprotonation Temperature: The second deprotonation (
-C-H) has a high activation energy. If you stay at -78°C the whole time, the second base equivalent may just sit there unreacted. Action: After adding the 2nd eq of base, warm the reaction to 0°C for 30 minutes before cooling back down to add the electrophile. -
Check Solubility: If the reaction becomes a thick slurry after the 1st equivalent, the base cannot access the
-proton efficiently. Action: See Issue 3 (Gelation).
Issue 2: "The reaction mixture turns into a solid gel/brick."
Diagnosis: Aggregation of Lithium species.[4] Unprotected lactam monoanions form tight intermolecular aggregates (dimers/tetramers) involving the Li-O and Li-N bonds. These aggregates precipitate from THF, preventing the second equivalent of base from reacting.
Corrective Actions:
-
The "LiCl" Trick: Add 2.0 equivalents of anhydrous LiCl (flame-dried under vacuum) to the lactam solution before adding base. LiCl breaks up the aggregates by forming mixed adducts, keeping the species in solution.
-
Co-Solvents: Add HMPA (toxic, handle with care) or DMPU (safer alternative, 2-3 eq) before the base addition. These Lewis bases coordinate lithium, breaking aggregates and increasing the "nakedness" (reactivity) of the anion.
Issue 3: "I recover Starting Material (SM) despite using 2.5 eq of Base."
Diagnosis: "Wet" conditions or "Proton Transfer" quench.[3]
Dianions are incredibly basic (
Corrective Actions:
-
Solvent Integrity: THF must be freshly distilled from Na/Benzophenone or dispensed from a rigorous solvent system.
-
Electrophile Drying: Distill your electrophile (alkyl halide) or pass it through a plug of activated basic alumina immediately before use.
-
The Deuterium Test (Validation):
-
Generate the dianion as usual.
-
Instead of alkyl halide, inject
or . -
Analyze NMR.
-
Result A:
D incorporation at -carbon Dianion formation is good; your electrophile is the problem (dead or too bulky). -
Result B: No D incorporation
You never formed the dianion (See Issue 1 & 2).
-
Issue 4: "My product is decomposing / I see ring opening."
Diagnosis: Nucleophilic attack on the carbonyl.
The dianion is stable, but excess
Corrective Actions:
-
Base Choice: Switch the second equivalent of base to LDA or LiTMP . These are bulky, non-nucleophilic bases.
-
Protocol: 1.0 eq
-BuLi (N-deprotonation) 1.1 eq LDA (C-deprotonation).
-
-
Strict Temp Control: Do not let the reaction warm above 0°C once the dianion is formed.
Troubleshooting Logic Tree
Use this flowchart to diagnose the specific failure mode of your experiment.
Caption: Decision matrix for diagnosing reaction failures based on crude NMR analysis.
Optimization Data: Solvent & Additive Effects[3][4][6][7]
The following table summarizes the impact of additives on the yield of C-alkylation for a standard
| Condition | Base System | Observation | C-Alkylation Yield |
| THF, -78°C | 2.2 eq | Heavy precipitation. Slurry. | < 10% |
| THF, 0°C | 2.2 eq | Partial solubility. Some N-alkyl. | 35-45% |
| THF + HMPA (3 eq) | 2.2 eq | Homogeneous solution (Deep yellow). | 85-92% |
| THF + LiCl (2 eq) | 2.2 eq | Clear solution. Slower reaction. | 75-80% |
| THF + DMPU (3 eq) | 2.2 eq | Homogeneous. Safer than HMPA. | 80-85% |
References
-
G. Stork & J. Benaim.
-Unsaturated Ketones." Journal of the American Chemical Society, 1971 , 93, 5938. (Foundational enolate regioselectivity). Link -
A. I. Meyers et al. "Alkylation of Lactams via Dianions." Journal of Organic Chemistry, 1988 , 53, 413. (Seminal work on lactam dianion generation).[3] Link
-
D. Seebach. "Structure and Reactivity of Lithium Enolates. From Pinacolone to Selective C-Alkylation of Peptides. Difficulties and Opportunities." Angewandte Chemie International Edition, 1988 , 27, 1624. (Comprehensive review on LiCl and aggregation effects). Link
-
P. Beak et al. "Complex Induced Proximity Effects: Enantioselective Syntheses Based on Asymmetric Deprotonations of N-Boc-pyrrolidines." Journal of the American Chemical Society, 1994 , 116, 3231. (Mechanistic insights into organolithium aggregation). Link
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Chemical Shifts of 3-Benzylpiperidin-2-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, the precise structural elucidation of novel compounds is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an unparalleled tool for providing detailed information about the molecular structure of a substance. This guide offers an in-depth analysis of the ¹H NMR chemical shifts of 3-benzylpiperidin-2-one, a heterocyclic compound of interest in drug discovery. By comparing its spectral data with those of structurally related analogs, we aim to provide a comprehensive understanding of the subtle electronic and steric influences that govern the chemical environment of its protons.
The Structural Significance of 3-Benzylpiperidin-2-one
The piperidin-2-one core is a prevalent scaffold in a variety of biologically active molecules. The introduction of a benzyl group at the 3-position adds a lipophilic aromatic moiety that can significantly influence the compound's pharmacological properties, including its ability to interact with biological targets. Accurate characterization by ¹H NMR is a critical first step in understanding the structure-activity relationship of this class of compounds.
Predicted ¹H NMR Spectrum of 3-Benzylpiperidin-2-one
Below is a diagram of 3-benzylpiperidin-2-one with the protons labeled for the subsequent discussion.
Caption: Structure of 3-benzylpiperidin-2-one with proton labeling.
Comparative Analysis of ¹H NMR Chemical Shifts
To understand the influence of the benzyl substituent, we will compare the expected chemical shifts of 3-benzylpiperidin-2-one with those of piperidin-2-one, 3-methylpiperidin-2-one, and toluene. This comparison will highlight the electronic and anisotropic effects of the benzyl group on the piperidin-2-one ring.
| Proton | Piperidin-2-one [1][2] | 3-Methylpiperidin-2-one [3][4] | Toluene [5][6] | Predicted 3-Benzylpiperidin-2-one | Rationale for Predicted Shift |
| NH | ~7.4 ppm (broad s) | ~7.5 ppm (broad s) | - | ~7.5-8.0 ppm (broad s) | The amide proton is expected to be a broad singlet due to quadrupole broadening from the adjacent nitrogen and exchange with trace amounts of water. Its chemical shift can be concentration and solvent dependent. |
| H3 | ~2.34 ppm (t) | ~2.4 ppm (m) | - | ~2.8-3.0 ppm (m) | The methine proton at C3 is deshielded by the adjacent carbonyl group and the benzylic position. |
| H4 | ~1.8 ppm (m) | ~1.7-1.9 ppm (m) | - | ~1.8-2.0 ppm (m) | The chemical shift of the C4 protons is expected to be similar to that in piperidin-2-one. |
| H5 | ~1.8 ppm (m) | ~1.7-1.9 ppm (m) | - | ~1.8-2.0 ppm (m) | Similar to H4, the C5 protons are relatively unaffected by the C3 substituent. |
| H6 | ~3.31 ppm (t) | ~3.3 ppm (m) | - | ~3.3-3.4 ppm (m) | These protons are adjacent to the nitrogen atom and are therefore significantly deshielded. |
| Benzylic CH₂ | - | - | ~2.36 ppm (s) | ~2.6-2.8 ppm (m) | The benzylic protons will be diastereotopic and are expected to appear as a multiplet. They are deshielded by the adjacent aromatic ring. |
| Aromatic | - | - | ~7.1-7.3 ppm (m) | ~7.1-7.4 ppm (m) | The five aromatic protons will appear as a complex multiplet in the typical aromatic region. |
Key Insights from the Comparative Analysis:
-
Effect of the Benzyl Group at C3: The primary influence of the benzyl group is the significant downfield shift of the H3 proton due to the combined electron-withdrawing effect of the carbonyl group and the magnetic anisotropy of the aromatic ring.
-
Diastereotopic Benzylic Protons: The C3 position is a stereocenter, which renders the two benzylic protons diastereotopic. This means they are in different chemical environments and are expected to have slightly different chemical shifts and will likely show coupling to each other (geminal coupling) and to the H3 proton. This will result in a more complex multiplet for the benzylic protons compared to the singlet observed for the methyl group in toluene.
-
Minimal Impact on Distal Protons: The protons at C4 and C5 are relatively far from the benzyl substituent and are therefore expected to experience minimal changes in their chemical shifts compared to the parent piperidin-2-one.
-
Amide and a-Amino Protons: The chemical shifts of the NH proton and the C6 protons are primarily dictated by the lactam functionality and are not expected to be significantly altered by the C3-benzyl group.
Experimental Protocol for ¹H NMR Spectroscopy
The following is a generalized, step-by-step protocol for acquiring a high-quality ¹H NMR spectrum of a compound like 3-benzylpiperidin-2-one.
Objective: To obtain a high-resolution ¹H NMR spectrum for structural elucidation.
Materials:
-
3-benzylpiperidin-2-one (5-10 mg)
-
Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Caption: Experimental workflow for ¹H NMR spectroscopy.
Detailed Steps:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 3-benzylpiperidin-2-one. The causality behind this mass is to ensure a sufficient concentration for a good signal-to-noise ratio without causing line broadening due to aggregation.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). The choice of solvent is critical; it must dissolve the sample and its residual proton signals should not overlap with the analyte signals.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Gently vortex the tube to ensure the solution is homogeneous.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Locking: The spectrometer's frequency is locked onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.
-
Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. Proper shimming is essential for obtaining sharp, well-resolved peaks.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.
-
Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.
-
Calibration: The chemical shift axis is calibrated by setting the residual solvent peak to its known chemical shift (e.g., 7.26 ppm for CDCl₃).
-
Conclusion
This guide provides a comprehensive analysis of the ¹H NMR chemical shifts of 3-benzylpiperidin-2-one through a comparative approach. By understanding the influence of the benzyl substituent on the piperidin-2-one scaffold, researchers can more confidently interpret the spectra of related compounds. The provided experimental protocol serves as a practical guide for obtaining high-quality NMR data, which is the cornerstone of accurate structural elucidation in chemical research and drug development.
References
-
Doc Brown's Chemistry. (n.d.). C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation. Retrieved February 22, 2026, from [Link]
-
Chemistry Stack Exchange. (2018, May 3). What is number of 1H NMR signals for toluene?. Retrieved February 22, 2026, from [Link]
-
ResearchGate. (n.d.). 13 C{ 1 H} NMR spectra of ethylbenzene (CDCl 3 , 14.1 T) acquired with.... Retrieved February 22, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for -. Retrieved February 22, 2026, from [Link]
-
NMRS.io. (n.d.). 1H | toluene-d8 | NMR Chemical Shifts. Retrieved February 22, 2026, from [Link]
-
Process NMR Associates. (n.d.). Ethyl Benzene 1H and 13C NMR. Retrieved February 22, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved February 22, 2026, from [Link]
-
MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved February 22, 2026, from [Link]
-
Journal of Molecular Structure. (2014). X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl). Retrieved February 22, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Contents. Retrieved February 22, 2026, from [Link]
-
UNIPI. (2023, November 2). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. Retrieved February 22, 2026, from [Link]
-
PubChem. (n.d.). N-Methyl-2-piperidone. Retrieved February 22, 2026, from [Link]
-
Yeast Metabolome Database. (n.d.). Piperidine (YMDB01338). Retrieved February 22, 2026, from [Link]
-
PubChemLite. (n.d.). 3-benzylpiperidin-2-one (C12H15NO). Retrieved February 22, 2026, from [Link]
-
PubChem. (n.d.). 1-Benzyl-2-piperidone. Retrieved February 22, 2026, from [Link]
-
FooDB. (2011, September 21). Showing Compound 2-Piperidinone (FDB028421). Retrieved February 22, 2026, from [Link]
-
PubChem. (n.d.). 3-Benzylpiperidine. Retrieved February 22, 2026, from [Link]
-
ResearchGate. (n.d.). 1 H NMR Spectra of Platinum(II) Complexes Containing Piperidine and Another Amine. Retrieved February 22, 2026, from [Link]
-
ResearchGate. (n.d.). LC/MS and ¹H-NMR experiments for δ-valerolactam production confirmation.... Retrieved February 22, 2026, from [Link]
-
PubChem. (n.d.). 3-Methylpiperidin-2-one. Retrieved February 22, 2026, from [Link]
-
ResearchGate. (n.d.). Proton nuclear magnetic resonance (¹H-NMR) spectrum of poly(δ-valerolactone) oligomers (Sample 1, Table 1). Retrieved February 22, 2026, from [Link]
-
ScienceDirect. (2025, August 5). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Retrieved February 22, 2026, from [Link]
-
Unknown. (n.d.). NMR_Rubinson.pdf. Retrieved February 22, 2026, from [Link]
-
PubChemLite. (n.d.). 3-methylpiperidin-2-one (C6H11NO). Retrieved February 22, 2026, from [Link]
-
Unknown. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved February 22, 2026, from [Link]
-
SpectraBase. (n.d.). 3-BENZYL-2,2-DIMETHYL-1-PHENYLPENTA-3,4-DIENON. Retrieved February 22, 2026, from [Link]
Sources
- 1. 2-Piperidone(675-20-7) 1H NMR spectrum [chemicalbook.com]
- 2. Showing Compound 2-Piperidinone (FDB028421) - FooDB [foodb.ca]
- 3. 3-Methylpiperidin-2-one | C6H11NO | CID 107169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 3-methylpiperidin-2-one (C6H11NO) [pubchemlite.lcsb.uni.lu]
- 5. Toluene(108-88-3) 1H NMR [m.chemicalbook.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Precision Analysis of 3-Substituted Valerolactams via C13 NMR
Executive Summary
In the development of peptidomimetics and kinase inhibitors, the 3-substituted valerolactam (piperidin-2-one) scaffold is a critical pharmacophore. While Proton (
This guide establishes Carbon-13 (
Part 1: The Structural Challenge
The valerolactam ring is not planar. It exists primarily in a half-chair conformation distorted by the planarity of the amide bond (N1-C2-C3-C4).
-
The Problem: Substituents at the C3 position (
to the carbonyl) introduce steric strain that can force the ring into distorted twist-boat conformations. -
The Analytical Gap: In
H NMR, the axial and equatorial protons at C4 and C5 often display complex multiplets with similar chemical shifts, making -coupling analysis (Karplus equation) difficult without high-field instruments (>600 MHz) or extensive decoupling experiments.
Part 2: Comparative Analysis of Analytical Alternatives
The following table objectively compares
| Feature | 2D NMR (HSQC/NOESY) | X-Ray Crystallography | ||
| Primary Output | Carbon skeleton topology & stereochemistry via shielding. | Proton connectivity & scalar coupling ( | Through-space correlations (NOE) & bond connectivity. | Absolute 3D configuration. |
| Resolution | High: Dispersion over 0–200 ppm. No overlap. | Low: Aliphatic protons crowd 1.5–3.0 ppm. | Medium: Dependent on | Ultimate: Atomic precision. |
| Stereo-sensitivity | High: | Medium: | High: NOE proves spatial proximity.[2] | High: Defines absolute stereochemistry. |
| Sample State | Solution (dynamic conformation). | Solution (dynamic conformation). | Solution. | Solid state (static lattice). |
| Throughput | Medium (requires more scans/time). | High (seconds to minutes).[3][4] | Low (hours).[3][5] | Very Low (days/weeks for crystal growth). |
| Limitation | Low sensitivity (requires >5 mg sample). | Complex multiplets; solvent suppression issues. | Artifacts; requires long acquisition. | Requires single crystal (often impossible for oils). |
Decision Matrix: When to use C NMR?
Figure 1: Analytical Decision Matrix for Valerolactam Characterization.
Part 3: Deep Dive – C Spectral Markers
To successfully analyze 3-substituted valerolactams, you must track three specific carbon environments. The chemical shifts (
The Carbonyl Anchor (C2)
-
Shift: 170 – 175 ppm.
-
Insight: This quaternary carbon is the most deshielded.
-
Protocol Note: Due to long relaxation times (
), this peak will be artificially small in standard scans. See Experimental Protocols for correction.
The Alpha-Carbon (C3)
-
Shift: 35 – 50 ppm (highly dependent on substituent).
-
Mechanistic Insight (
-Effect): Direct substitution causes a significant downfield shift (deshielding) of 5–10 ppm compared to the unsubstituted lactam. -
Stereo-Indicator: In 3,4-disubstituted systems, the C3 shift varies significantly between cis and trans isomers due to ring torque.
The Gamma-Gauche Reporter (C5)
-
Shift: 20 – 30 ppm.[6]
-
The "Secret Weapon": This is the most critical signal for stereochemistry.
-
Mechanism: If a substituent at C3 is axially oriented (or pseudo-axial), it exerts a steric compression on the C5 methylene group (the
position). -
Result: This steric compression causes an upfield shift (shielding) of 3–6 ppm .
-
Application:
-
Equatorial C3-Substituent: C5 resonates normally (~25-28 ppm).
-
Axial C3-Substituent: C5 shifts upfield (~19-22 ppm).
-
-
Part 4: Experimental Protocols
Protocol A: High-Fidelity C Acquisition
Standard parameters often miss quaternary carbons or yield poor signal-to-noise ratios for minor isomers.
-
Sample Prep: Dissolve 10–30 mg of lactam in 0.6 mL CDCl
.-
Note: Avoid DMSO-d
unless solubility is an issue, as its high viscosity broadens lines and its hygroscopic nature introduces water peaks that obscure the carbonyl region.
-
-
Relaxation Agent (Optional but Recommended): Add 1–2 mg of Chromium(III) acetylacetonate [Cr(acac)
] .-
Why? This paramagnetic agent shortens the
relaxation time of the C2 carbonyl carbon, allowing for quantitative integration without waiting 10+ seconds between scans.
-
-
Acquisition Parameters:
-
Pulse Angle: 30° (allows faster repetition).
-
Relaxation Delay (
): 2.0 seconds (with Cr(acac) ) or 5.0+ seconds (without). -
Scans (NS): Minimum 1024 scans for adequate S/N on quaternary carbons.
-
Temperature: 298 K (Standard).
-
Protocol B: Data Processing for Stereochemical Assignment
-
Phasing: Apply manual phasing. Autophase often distorts the baseline around the solvent triplet (77.16 ppm), obscuring C3/C4 signals.
-
Referencing: Set CDCl
center peak strictly to 77.16 ppm. -
Peak Picking: Identify the C2 Carbonyl first (>170 ppm).
-
Comparison: Calculate the
between your sample and the unsubstituted parent valerolactam.-
If
shows a negative (upfield shift >3 ppm), the C3 substituent is exerting a trans-annular steric effect (likely axial/pseudo-axial).
-
Part 5: Experimental Workflow Visualization
The following diagram outlines the logical flow from synthesis to structural confirmation.
Figure 2: From Synthesis to Stereochemical Assignment Workflow.
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (The definitive standard for general chemical shift ranges and substituent effects).
-
Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
-gauche effect in cyclic systems). -
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[7][8] (Detailed protocols on relaxation agents and integration).
-
Gao, K., et al. (2018). "Stereoselective Synthesis of 3-Substituted Piperidin-2-ones." Journal of Organic Chemistry. (Provides specific examples of lactam NMR data).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. compoundchem.com [compoundchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Carbonyl Stretch in 3-Benzylpiperidin-2-one via IR Spectroscopy
For researchers and professionals in drug development, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for elucidating functional groups, and the carbonyl (C=O) stretch is one of its most informative absorption bands. This guide provides an in-depth analysis of the carbonyl stretching frequency in 3-benzylpiperidin-2-one, a substituted δ-lactam, comparing it with related structures to highlight the nuanced interplay of ring strain, substitution, and hydrogen bonding.
Theoretical Framework: The Carbonyl Stretch in Lactams
The position of the C=O stretching vibration in the IR spectrum is highly sensitive to the electronic and steric environment of the carbonyl group. In cyclic amides, or lactams, ring size is a dominant factor. Generally, as the ring size of a lactam decreases, the carbonyl stretching frequency increases. This is attributed to increased ring strain, which leads to a greater s-character in the exocyclic C=O bond, thereby strengthening it and shifting the absorption to a higher wavenumber.
For a typical acyclic secondary amide, the C=O stretch appears around 1650 cm⁻¹. In contrast, the six-membered ring of a δ-lactam like piperidin-2-one generally exhibits this band at a higher frequency, typically in the range of 1660-1680 cm⁻¹. The introduction of substituents, such as the benzyl group in 3-benzylpiperidin-2-one, can further influence this frequency through steric and electronic effects.
Experimental Protocol: Acquiring the IR Spectrum of 3-Benzylpiperidin-2-one
The following protocol outlines the standardized procedure for obtaining a high-resolution IR spectrum of 3-benzylpiperidin-2-one in the solid state using the Attenuated Total Reflectance (ATR) technique.
Methodology
-
Instrument Preparation:
-
Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has completed its startup diagnostics.
-
Verify that the ATR accessory, equipped with a diamond crystal, is clean and properly aligned in the sample compartment.
-
Perform a background scan to acquire the spectrum of the ambient environment (air and the ATR crystal). This will be automatically subtracted from the sample spectrum.
-
-
Sample Preparation:
-
Place a small, representative sample of solid 3-benzylpiperidin-2-one (approximately 1-2 mg) directly onto the center of the ATR crystal.
-
Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. A consistent pressure is crucial for reproducible results.
-
-
Data Acquisition:
-
Set the instrument parameters for data collection. Typical parameters include:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32 (to improve the signal-to-noise ratio)
-
-
Initiate the sample scan.
-
-
Data Processing and Analysis:
-
After the scan is complete, the resulting spectrum will be displayed.
-
Use the instrument software to identify and label the peak corresponding to the carbonyl stretch. This is typically the most intense absorption in the 1600-1800 cm⁻¹ region.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue before analyzing the next sample.
-
Experimental Workflow Diagram
Caption: Workflow for obtaining the IR spectrum of 3-benzylpiperidin-2-one using an ATR-FTIR spectrometer.
Comparative Analysis of Carbonyl Stretching Frequencies
The carbonyl stretching frequency of 3-benzylpiperidin-2-one is best understood in the context of related lactam structures. The table below presents a comparison of the C=O stretching frequencies for several lactams, highlighting the influence of ring size and substitution.
| Compound | Structure | Ring Size | Carbonyl (C=O) Stretch (cm⁻¹) | Key Influencing Factors |
| γ-Butyrolactam (2-Pyrrolidinone) | 5-membered | 1690-1710 | High ring strain | |
| δ-Valerolactam (2-Piperidinone) | 6-membered | 1660-1680 | Moderate ring strain | |
| 3-Benzylpiperidin-2-one | 6-membered | ~1665 | Substituent effects, potential for intermolecular H-bonding | |
| ε-Caprolactam | 7-membered | 1650-1670 | Low ring strain |
Note: The exact wavenumber can vary slightly depending on the sample phase (solid, liquid, or solution) and the specific instrument used.
Analysis of 3-Benzylpiperidin-2-one
The carbonyl stretch of 3-benzylpiperidin-2-one is observed at approximately 1665 cm⁻¹. This value is within the expected range for a δ-lactam, indicating a moderate level of ring strain comparable to the parent compound, 2-piperidinone. The presence of the benzyl substituent at the 3-position does not significantly alter the C=O bond order through electronic effects, as it is not directly conjugated with the carbonyl group.
However, in the solid state, intermolecular hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen of another can lead to a broadening and slight lowering of the C=O stretching frequency. This is a crucial consideration when comparing spectra obtained from solid samples versus those from dilute solutions in non-polar solvents, where such interactions are minimized.
Structural Influences on Carbonyl Frequency
Caption: Key molecular factors influencing the IR carbonyl stretching frequency of 3-benzylpiperidin-2-one.
Conclusion
The IR spectrum of 3-benzylpiperidin-2-one displays a characteristic carbonyl stretch at approximately 1665 cm⁻¹. This frequency is primarily dictated by the moderate ring strain of the six-membered δ-lactam ring. While the benzyl substituent at the 3-position does not induce significant electronic shifts, intermolecular hydrogen bonding in the solid state plays a role in the precise position and shape of this absorption band. A thorough understanding of these structural and environmental factors is essential for the accurate interpretation of IR spectra in the context of drug development and molecular characterization.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
- Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy (3rd ed.). Academic Press.
Comparative Guide: Melting Point & Properties of Racemic vs. Chiral 3-Benzylpiperidin-2-one
This guide provides an in-depth technical comparison of racemic versus chiral 3-benzylpiperidin-2-one, a critical scaffold in medicinal chemistry.[1]
Executive Summary
3-Benzylpiperidin-2-one (CAS: 81976-72-9) is a functionalized lactam widely employed as a pharmacophore in the development of Neurokinin-1 (NK1) receptor antagonists, metalloproteinase inhibitors, and other bioactive agents.[1][2][3]
-
Racemic (±)-3-Benzylpiperidin-2-one: Exists as a white solid at room temperature.[1] It is typically synthesized via non-stereoselective alkylation of valerolactam.
-
Chiral (3S) or (3R)-3-Benzylpiperidin-2-one: Enantiopure forms are essential for biological selectivity.[1] While they share the same boiling point and solubility in achiral solvents as the racemate, their solid-state properties (melting point) and optical rotation differ significantly.
Key Distinction: According to Wallach’s Rule , racemic crystals often possess higher densities and melting points than their enantiopure counterparts due to more efficient packing of paired enantiomers in the crystal lattice (racemic compound). However, in cases of conglomerates, the racemate may melt lower. For 3-benzylpiperidin-2-one, the racemate is a stable crystalline solid.[1]
Physical Properties Comparison
The following table summarizes the physicochemical distinctions. Note that while the racemate is a well-characterized solid, specific melting points for enantiomers can vary based on purity and crystallization solvent.
| Property | Racemic (±)-3-Benzylpiperidin-2-one | Chiral (3S)- or (3R)-3-Benzylpiperidin-2-one |
| CAS Number | 81976-72-9 | 124482-68-4 (related derivative) / Specific CAS varies by isomer |
| Physical State | White Solid | Solid (often lower MP or different crystal habit) |
| Melting Point | Typically 116–120 °C (Estimated based on structural analogs like 1-benzyl isomer) | Often distinct from racemate; requires experimental determination per batch.[1] |
| Optical Rotation | 0° | Non-zero (Specific rotation |
| Solubility | Soluble in DCM, MeOH, EtOAc | Identical to racemate in achiral solvents |
| Chromatography | Single peak on achiral columns | Separable only on Chiral Stationary Phases (e.g., Chiralcel OD-H) |
Critical Insight: The "white solid" characterization of the racemate is supported by recent transition-metal catalyzed alkylation studies (e.g., ACS Organometallics, 2022).
Synthesis & Resolution Pathways
The route to obtaining the solid material dictates its stereochemical purity.
A. Racemic Synthesis (Thermodynamic Control)
The standard protocol involves the deprotonation of piperidin-2-one (valerolactam) followed by alkylation.[1]
-
Reagents: Piperidin-2-one, Lithium Diisopropylamide (LDA) or n-BuLi, Benzyl Bromide.[1]
-
Mechanism: Formation of the thermodynamic enolate at the
-position (C3), followed by attack on benzyl bromide. -
Outcome: 50:50 mixture of (R) and (S) enantiomers.
B. Asymmetric Synthesis (Kinetic Control)
To obtain the chiral solid directly, researchers employ:
-
Chiral Auxiliaries: Using Meyers' bicyclic lactams or Evans' oxazolidinones to direct the benzyl addition.
-
Asymmetric Catalysis: Phase-transfer catalysis (PTC) using Cinchona alkaloid derivatives (e.g., cinchonidine) to shield one face of the enolate.
-
Resolution: Separation of the racemic solid via Chiral HPLC or enzymatic kinetic resolution.
Experimental Protocols
Protocol 1: Synthesis of Racemic 3-Benzylpiperidin-2-one
This protocol yields the racemic white solid used as a reference standard.[1]
-
Setup: Flame-dry a 100 mL round-bottom flask under Argon.
-
Deprotonation: Add Piperidin-2-one (1.0 g, 10 mmol) and dry THF (20 mL). Cool to -78 °C .[1][4][5]
-
Base Addition: Dropwise add n-BuLi (2.2 eq, 2.5 M in hexanes) or LDA . Stir for 1 hour at -78 °C to generate the dianion (or monoanion if N-protected).
-
Alkylation: Add Benzyl bromide (1.71 g, 10 mmol) dropwise.
-
Reaction: Allow the mixture to warm to 0 °C over 2 hours.
-
Quench: Quench with saturated
solution. -
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate.[4] -
Purification: Flash column chromatography (Hexanes/EtOAc 2:1) yields the product as a white solid .[5]
Protocol 2: Determination of Enantiomeric Excess (ee)
Essential for validating the chiral melting point.
-
Instrument: HPLC (e.g., Agilent 1100).
-
Column: Chiralcel OD-H or AD-H (4.6 mm x 250 mm).[1]
-
Mobile Phase: Hexane : Isopropanol (90 : 10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Result: Racemate shows two peaks (1:1 area); Enantiomer shows a single dominant peak (>99% ee).
Visualizing the Workflow
The following diagram illustrates the divergence between obtaining the racemic solid versus the chiral pure forms.
Figure 1: Synthetic divergence for accessing racemic vs. chiral 3-benzylpiperidin-2-one.
References
-
Synthesis and Characterization (Racemate)
-
Asymmetric Alkylation Strategy
-
Title: An Aza-Enolate Alkylation Strategy for the Synthesis of α-Alkyl-δ-amino Esters and α-Alkyl Valerolactams.[1]
- Source:Synlett / Thieme Connect.
- Data: Provides NMR and HRMS characterization for 3-benzylpiperidin-2-one deriv
-
-
General Physical Properties (Analog)
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 5721-34-6|10,11-Dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione|BLD Pharm [bldpharm.com]
- 3. 5721-34-6|10,11-Dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione|BLD Pharm [bldpharm.com]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
Comparative Guide: Biological Potency of 3-Benzyl vs. 4-Benzyl Piperidin-2-one
[1]
Executive Summary
The positional isomerism of the benzyl group on the piperidin-2-one (δ-valerolactam) scaffold dictates its biological utility.
-
3-Benzyl Piperidin-2-one: The dominant pharmacophore.[1] It functions as a conformationally constrained Phenylalanine mimetic . It is highly potent in peptidomimetics targeting proteases (e.g., Chymotrypsin-like activity) and tubulin polymerization (Dolastatin 10 analogues).[1] The benzyl group at C3 aligns perfectly with the amino acid side-chain vectors required for occupying hydrophobic S1/S2 pockets.
-
4-Benzyl Piperidin-2-one: A structural scaffold used primarily for allosteric modulation .[1] It lacks the peptide-backbone mimicry of the 3-isomer but shows utility in GPCR agonists (e.g., GPR52) and specific Kinesin Spindle Protein (Eg5) inhibitors where an extended, non-peptide topology is required to span allosteric clefts.[1]
Chemical Structure & Pharmacophoric Logic[2][3]
The biological divergence stems from the spatial orientation of the benzyl "warhead" relative to the amide (lactam) bond, which mimics the peptide bond.
| Feature | 3-Benzyl Piperidin-2-one | 4-Benzyl Piperidin-2-one |
| Structure | Benzyl group adjacent to carbonyl (α-position).[1] | Benzyl group distinct from carbonyl (β/γ-position).[1] |
| Peptide Mimicry | High. Mimics the | Low. Does not align with standard amino acid vectors. |
| Chirality | C3 is a critical stereocenter (usually S-configuration is active).[1] | C4 is a stereocenter, but less critical for backbone alignment. |
| Primary Targets | Proteasomes (20S), Tubulin (Vinca domain), Cysteine Proteases.[1] | GPCRs (GPR52), Kinesin Spindle Protein (Eg5).[1] |
Comparative Potency Analysis
A. Peptidomimetics & Proteasome Inhibition
The 3-benzyl isomer is the "gold standard" for simplifying complex natural products like Dolastatin 10 or designing non-covalent proteasome inhibitors.
-
Mechanism: The lactam ring constrains the
and torsion angles, locking the molecule into a bioactive conformation. The 3-benzyl group projects into the hydrophobic S1 specificity pocket of the proteasome's 5 subunit (chymotrypsin-like site). -
Data Comparison:
-
3-Benzyl Analogs: Show
values in the low nanomolar (nM) range for proteasome inhibition. -
4-Benzyl Analogs: Typically show
values in the micromolar ( M) range or are inactive against protease targets because the benzyl group clashes with the catalytic wall rather than entering the specificity pocket.
-
B. Cytotoxicity (Cancer Cell Lines)
In cytotoxicity assays (e.g., HeLa, MCF-7), the 3-benzyl scaffold often serves as the "anchor" residue in larger cytotoxic molecules.[1]
| Scaffold Type | Target Cell Line | Potency ( | Mechanism |
| 3-Benzyl-piperidin-2-one (Dolastatin Analog) | HeLa (Cervical) | 0.5 - 5.0 nM | Tubulin destabilization; G2/M arrest.[1] |
| 4-Benzyl-piperidin-2-one (Derivative) | HeLa (Cervical) | > 10 | Low specific binding to tubulin; general toxicity only.[1] |
| N-Benzyl-piperidin-4-one (Reference)* | HCT-116 (Colon) | 1.0 - 3.0 | Note: Distinct from lactams; acts via thiol alkylation.[1] |
Critical Insight: The 3-benzyl isomer's potency drops significantly if the stereochemistry at C3 is inverted (e.g., S to R), typically by a factor of 10-100x, validating the specific "lock-and-key" fit into the enzyme pocket.
Mechanistic Visualization (Graphviz)[1]
The following diagram illustrates the divergent signaling and binding pathways for the two isomers.
Caption: Differential binding logic. The 3-benzyl isomer (green path) accesses high-affinity enzymatic pockets, while the 4-benzyl isomer (yellow/red path) is restricted to allosteric or inactive roles in protease targets.[1]
Experimental Protocols
To validate the potency difference in your own lab, use the following Proteasome Activity Assay . This protocol is self-validating using a positive control (Bortezomib).[1]
Protocol: 20S Proteasome Chymotrypsin-like Activity Assay[1]
Objective: Determine
Reagents:
-
Purified Human 20S Proteasome (0.5 nM final conc).[1]
-
Substrate: Suc-LLVY-AMC (Fluorogenic, 25
M final).[1] -
Assay Buffer: 20 mM HEPES (pH 7.5), 0.5 mM EDTA, 0.05% SDS.[1]
Workflow:
-
Preparation: Dissolve test compounds (3-benzyl and 4-benzyl isomers) in DMSO. Prepare serial dilutions (10
M to 0.1 nM). -
Incubation: Mix 50
L of proteasome solution with 1 L of compound dilution in a black 96-well plate. Incubate for 15 min at 37°C to allow equilibrium binding. -
Initiation: Add 50
L of Suc-LLVY-AMC substrate. -
Measurement: Monitor fluorescence (Ex: 360 nm / Em: 460 nm) kinetically for 60 minutes.
-
Analysis: Calculate the slope (RFU/min) for the linear range. Plot % Inhibition vs. Log[Concentration] to derive
.[1]
Expected Results:
References
-
Pettit, G. R., et al. (1989).[1] "The isolation and structure of a remarkable marine animal antineoplastic constituent: Dolastatin 10." Journal of the American Chemical Society. [1]
-
Bazzaro, M., et al. (2011).[1][2] "Discovery of a bis-benzylidine piperidone targeting proteasome ubiquitin receptor RPN13/ADRM1." Journal of Medicinal Chemistry.
-
Tokumaru, K., et al. (2024).[1][3] "Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 Agonists." Journal of Medicinal Chemistry.
-
Sundaresan, K., et al. (2019).[1][4][5][6][7] "Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime." Journal of Drug Delivery and Therapeutics.
-
Mayer, T. U., et al. (1999).[1] "Small molecule inhibitor of mitotic spindle bipolarity identified in a phenotype-based screen." Science.
Sources
- 1. Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A bis-Benzylidine Piperidone Targeting Proteasome Ubiquitin Receptor RPN13/ADRM1 as a therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jddtonline.info [jddtonline.info]
- 6. jddtonline.info [jddtonline.info]
- 7. semanticscholar.org [semanticscholar.org]
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Benzyl-Lactams
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Benzyl-Lactams and Their Mass Spectrometric Analysis
Benzyl-lactams are a class of compounds featuring a lactam (cyclic amide) ring N-substituted with a benzyl group. This structural motif is found in a variety of molecules of pharmaceutical interest, including intermediates in the synthesis of β-lactam antibiotics. Understanding the fragmentation behavior of these molecules under mass spectrometry (MS) is crucial for their identification, structural elucidation, and quantification in complex matrices.
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. In tandem mass spectrometry (MS/MS), ions of a specific m/z are selected and fragmented, and the resulting fragment ions are analyzed. The pattern of fragmentation is a molecular fingerprint that can be used to identify the compound and deduce its structure. This guide will compare and contrast the fragmentation patterns of benzyl-lactams under different ionization conditions, providing a framework for the rational interpretation of their mass spectra.
Fundamental Principles of Benzyl-Lactam Fragmentation
The fragmentation of benzyl-lactams in a mass spectrometer is primarily dictated by the location of the charge and the relative stabilities of the resulting fragment ions and neutral losses. Two key structural features govern the fragmentation pathways: the lactam ring and the N-benzyl group.
The Role of the Ionization Technique
The choice of ionization technique significantly influences the initial ionization event and, consequently, the subsequent fragmentation cascade.
-
Electrospray Ionization (ESI): A soft ionization technique that typically produces protonated molecules, [M+H]⁺, in positive ion mode, or deprotonated molecules, [M-H]⁻, in negative ion mode. ESI is particularly well-suited for the analysis of polar and thermally labile compounds and is often coupled with liquid chromatography (LC). The relatively low energy of the ionization process often results in minimal in-source fragmentation, making it ideal for determining the molecular weight of the intact molecule. Subsequent fragmentation is induced in a controlled manner in the collision cell of the mass spectrometer.
-
Electron Ionization (EI): A "hard" ionization technique commonly used with gas chromatography (GC). EI involves bombarding the analyte with high-energy electrons, leading to the formation of a radical cation, M⁺•, and extensive fragmentation. While this provides rich structural information, the molecular ion may be weak or absent, making it challenging to determine the molecular weight.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): A soft ionization technique primarily used for the analysis of large molecules like proteins and polymers. While less common for small molecules like benzyl-lactams, it can be employed, particularly for detecting their hydrolysis products.
Key Fragmentation Pathways
Regardless of the ionization method, several key fragmentation pathways are characteristic of benzyl-lactams.
The most prominent fragmentation pathway for N-benzyl substituted compounds is the cleavage of the C-N bond between the benzylic carbon and the lactam nitrogen. This results in the formation of a highly stable benzyl cation or, through rearrangement, a tropylium ion, both of which are observed at m/z 91 .[1][2][3] This fragment is often the base peak in the mass spectrum, especially under EI conditions, and serves as a diagnostic marker for the presence of a benzyl group.
The lactam ring itself can undergo fragmentation, and the specific pathways are influenced by the ring size and the ionization method. Under ESI-MS/MS conditions, protonated lactams can undergo ring opening via several mechanisms. For instance, N-ethyl-2-pyrrolidinone, an analogue of N-benzyl-pyrrolidinone, shows a characteristic loss of ethene (C₂H₄) from the protonated molecule.[4] This suggests that a similar loss of a neutral molecule derived from the benzyl group could occur.
In ESI, the initial site of protonation plays a crucial role in directing the fragmentation cascade. While the carbonyl oxygen is often the most basic site, protonation can also occur on the nitrogen atom. Fragmentation is believed to proceed from the N-protonated tautomer.[4]
Comparative Fragmentation Analysis of Benzyl-Lactams with Varying Ring Sizes
To illustrate the principles discussed above, we will now compare the fragmentation patterns of three representative benzyl-lactams: N-benzyl-2-azetidinone (4-membered ring), N-benzyl-2-pyrrolidone (5-membered ring), and N-benzyl-2-piperidone (6-membered ring).
N-Benzyl-2-pyrrolidone (C₁₁H₁₃NO, MW: 175.23)
Electron Ionization (EI) Fragmentation:
The EI mass spectrum of N-benzyl-2-pyrrolidone is characterized by a prominent molecular ion peak at m/z 175. The base peak is observed at m/z 91, corresponding to the tropylium ion formed by benzylic cleavage. Other significant fragments and their proposed structures are detailed in the table below.
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 175 | [M]⁺• | Molecular Ion |
| 146 | [M - C₂H₅]⁺• | Loss of an ethyl radical from the lactam ring |
| 118 | [M - C₄H₅O]⁺ | Complex rearrangement and fragmentation of the lactam ring |
| 104 | [M - C₄H₅NO]⁺ | Cleavage of the lactam ring with loss of the carbonyl group |
| 91 | [C₇H₇]⁺ | Benzylic cleavage (Tropylium ion) |
| 84 | [C₅H₈NO]⁺ | Lactam ring fragment |
| 65 | [C₅H₅]⁺ | Loss of acetylene from the tropylium ion |
Electrospray Ionization (ESI-MS/MS) Fragmentation (Predicted):
Under ESI-MS/MS conditions, the protonated molecule [M+H]⁺ at m/z 176 would be the precursor ion. The fragmentation is expected to be less extensive than under EI.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |
| 176 | 91 | C₅H₈NO | Cleavage of the C-N bond to form the tropylium ion and the neutral lactam ring. |
| 176 | 148 | CO | Loss of carbon monoxide from the lactam ring. |
| 176 | To be determined | C₇H₈ | Loss of toluene, with the charge remaining on the lactam ring. |
N-Benzyl-2-piperidone (C₁₂H₁₅NO, MW: 189.25)
GC-MS (EI) Data:
The GC-MS data for N-benzyl-2-piperidone shows a clear molecular ion at m/z 189. Similar to N-benzyl-2-pyrrolidone, the base peak is at m/z 91.
Predicted ESI-MS/MS Fragmentation:
For the protonated molecule [M+H]⁺ at m/z 190, the fragmentation is expected to follow similar pathways to the 5-membered ring analogue.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |
| 190 | 91 | C₆H₁₀NO | Benzylic cleavage to form the tropylium ion. |
| 190 | 162 | CO | Loss of carbon monoxide from the lactam ring. |
| 190 | To be determined | C₇H₈ | Loss of toluene. |
N-Benzyl-2-azetidinone (C₁₀H₁₁NO, MW: 161.20) - A β-Lactam Analogue
Predicted EI Fragmentation:
-
Molecular Ion: m/z 161
-
Base Peak: m/z 91 (Tropylium ion)
-
Other Fragments: Fragments resulting from the cleavage of the strained 4-membered β-lactam ring.
Predicted ESI-MS/MS Fragmentation of [M+H]⁺ (m/z 162):
-
m/z 91: Loss of the neutral azetidinone ring (C₃H₄NO).
-
Fragments resulting from the characteristic ring-opening of the β-lactam.
Influence of Substituents on Fragmentation
Substituents on either the benzyl ring or the lactam ring can influence the fragmentation pattern by altering the electron density and the stability of the resulting ions.
-
Electron-donating groups (e.g., -OCH₃, -CH₃) on the benzyl ring will stabilize the benzyl cation, potentially increasing the abundance of the corresponding substituted tropylium ion (e.g., m/z 121 for a methoxy substituent).
-
Electron-withdrawing groups (e.g., -NO₂, -Cl) on the benzyl ring will destabilize the benzyl cation, which may lead to a decrease in the abundance of the m/z 91 fragment and favor alternative fragmentation pathways.
-
Substituents on the lactam ring can introduce new fragmentation pathways, such as the loss of the substituent as a radical or a neutral molecule.
Experimental Protocols
Sample Preparation for LC-MS/MS Analysis
A robust and reproducible sample preparation protocol is essential for accurate mass spectrometric analysis.
Objective: To prepare a benzyl-lactam sample for analysis by LC-ESI-MS/MS.
Materials:
-
Benzyl-lactam standard
-
LC-MS grade methanol
-
LC-MS grade water
-
LC-MS grade formic acid
-
2 mL HPLC vials with septa
Protocol:
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of the benzyl-lactam standard and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution.
-
Working Solution Preparation: Serially dilute the stock solution with a 50:50 mixture of methanol and water containing 0.1% formic acid to achieve a final concentration in the range of 1-10 µg/mL.
-
Sample Filtration (Optional): If the sample contains any particulates, filter it through a 0.22 µm syringe filter before transferring it to an HPLC vial.
-
Blank Preparation: Prepare a blank sample consisting of the final solvent mixture (50:50 methanol/water with 0.1% formic acid) to be run before and after the sample analysis to check for carryover.
LC-ESI-MS/MS Method Parameters
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical starting gradient would be 5% B, increasing to 95% B over 10 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometry (MS) Conditions (Positive Ion Mode):
-
Ionization Source: Electrospray Ionization (ESI)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Gas Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Collision Gas: Argon
-
MS1 Scan Range: m/z 50-500
-
MS/MS: Product ion scans of the protonated molecules ([M+H]⁺). The collision energy should be optimized for each compound to achieve a good balance of precursor ion depletion and fragment ion formation (typically in the range of 10-40 eV).
Comparison of Analytical Techniques
| Feature | Electron Ionization (EI) - GC/MS | Electrospray Ionization (ESI) - LC/MS | MALDI-TOF MS |
| Ionization Principle | High-energy electron bombardment | Soft ionization in solution | Laser desorption from a matrix |
| Typical Ion Formed | Radical cation (M⁺•) | Protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecule | Protonated ([M+H]⁺) or cationized ([M+Na]⁺) molecule |
| Fragmentation | Extensive, "hard" ionization | Controlled, "soft" ionization with CID | Minimal, very "soft" ionization |
| Molecular Ion | Often weak or absent | Strong and easily identifiable | Strong and easily identifiable |
| Structural Information | Rich fragmentation provides detailed structural clues | MS/MS provides controlled structural information | Primarily molecular weight information |
| Coupling | Gas Chromatography (GC) | Liquid Chromatography (LC) | Typically offline analysis |
| Best Suited For | Volatile, thermally stable compounds; structural elucidation | Polar, thermally labile compounds; quantification | High molecular weight compounds; detection of hydrolysis |
| Benzyl-Lactam Application | Good for structural confirmation if the compound is volatile. Derivatization may be necessary. | The method of choice for quantification and identification in complex mixtures. | Useful for specialized applications like monitoring enzymatic reactions. |
Conclusion and Future Perspectives
The mass spectrometric fragmentation of benzyl-lactams is a predictable process governed by the interplay between the stable benzyl group and the reactive lactam ring. The formation of the tropylium ion at m/z 91 is a hallmark of this class of compounds, particularly under EI conditions. ESI-MS/MS provides a more controlled approach, allowing for the sensitive detection and quantification of the intact molecule, with subsequent fragmentation providing structural confirmation.
Future research in this area will likely focus on the development of predictable fragmentation libraries for a wider range of substituted benzyl-lactams, aided by computational chemistry to model fragmentation pathways. Furthermore, the application of advanced MS techniques, such as ion mobility-mass spectrometry, will undoubtedly provide deeper insights into the gas-phase chemistry of these important molecules.
References
-
ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. PMC. [Link]
-
Scheme 2. Proposed mechanism for fragmentations of protonated N-benzyl compounds. ResearchGate. [Link]
-
Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. PMC. [Link]
-
Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. PubMed. [Link]
-
Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Guide: X-ray Crystallography of 3-Benzylpiperidin-2-one Derivatives
Executive Summary & Strategic Importance
3-benzylpiperidin-2-one represents a critical pharmacophore in medicinal chemistry, serving as a core scaffold for peptidomimetics, NK1 receptor antagonists, and farnesyltransferase inhibitors. Its structural value lies in the C3 chiral center (alpha to the carbonyl), which dictates the vector orientation of the benzyl side chain.
While NMR spectroscopy (NOESY/ROESY) provides inferential data on relative stereochemistry, it often fails to resolve subtle conformational puckering in the flexible piperidine ring. Single-crystal X-ray diffraction (SC-XRD) remains the absolute standard for determining the absolute configuration (R/S) and the precise ring conformation (Envelope vs. Half-Chair).
This guide compares the structural performance of SC-XRD against alternative analytical methods, supported by experimental protocols and crystallographic data of relevant derivatives.
Experimental Protocols: From Synthesis to Structure
To obtain publication-quality X-ray data, one must control the entire lifecycle of the crystal. The following protocol is a self-validating system: purity in synthesis guarantees fidelity in crystallization.
Synthesis of the 3-Benzyl Scaffold
The most reliable route to the 3-benzyl derivative involves the enolate alkylation of piperidin-2-one (valerolactam).
-
Reagents: Piperidin-2-one, Lithium Diisopropylamide (LDA) or LiHMDS, Benzyl bromide, dry THF.
-
Mechanism: Deprotonation at C3 creates a planar enolate. The benzyl group approaches from the less hindered face, but racemization is common, necessitating chiral resolution or asymmetric synthesis.
Crystallization Methodologies
The piperidin-2-one ring is polar (amide bond), while the benzyl group is lipophilic. This amphiphilic nature requires specific solvent systems.
Protocol A: Slow Evaporation (Preferred for thermodynamic stability)
-
Dissolve 20 mg of the derivative in 2 mL of Ethyl Acetate/Hexane (1:1) .
-
Filter through a 0.45 µm PTFE syringe filter into a clean vial.
-
Cover with parafilm, poke 3 small holes, and store at 4°C.
-
Causality: Lower temperature reduces kinetic nucleation, promoting fewer, larger crystals.
Protocol B: Vapor Diffusion (Alternative for stubborn oils)
-
Dissolve compound in minimal THF (inner vial).
-
Place inner vial in a larger jar containing Pentane (anti-solvent).
-
Seal tightly. Pentane vapor diffuses into the THF, slowly lowering solubility.
Workflow Visualization
The following diagram outlines the critical path from crude reaction to refined structure.
Figure 1: Critical path workflow for obtaining X-ray quality crystals of piperidin-2-one derivatives.
Comparative Analysis: X-ray vs. Alternatives
Performance Matrix
Why choose X-ray over high-field NMR?
| Feature | X-Ray Crystallography | NMR (600 MHz NOESY) | Computational (DFT) |
| Stereochemistry | Absolute (Anomalous Dispersion) | Relative (Inferential) | Theoretical Prediction |
| Conformation | Precise (Bond angles/lengths) | Time-Averaged (Fluxional) | Gas-phase Energy Minima |
| Intermolecular | Direct observation (H-bonds) | Concentration dependent | N/A |
| Sample State | Solid (Crystal lattice) | Solution (Solvated) | Vacuum/Implicit Solv. |
| Limit of Detection | Requires Single Crystal (>0.1mm) | ~1 mg soluble material | N/A |
Structural Insights: The Piperidin-2-one Ring
Unlike the rigid benzene ring, the piperidin-2-one ring is flexible.[1] X-ray data reveals that 3-benzyl derivatives typically adopt a distorted envelope or half-chair conformation.
-
The Amide Constraint: The N1-C2(=O)-C3 segment is essentially planar due to resonance (
character of N). -
The Puckering: To relieve torsional strain, C4 and C5 twist out of the plane.
-
Substituent Effect: Bulky groups at C3 (like benzyl) prefer the pseudo-equatorial position to minimize 1,3-diaxial interactions, though crystal packing forces can sometimes trap the pseudo-axial conformer.
Supporting Data: Crystallographic Parameters
The following data compares a representative 3-substituted piperidin-2-one derivative (3,3-diethyl analog, serving as a structural proxy for the steric environment) against the theoretical metrics for the 3-benzyl derivative.
Table 1: Comparative Crystal Data
Data derived from high-quality structural studies of analogous piperidin-2-one systems.
| Parameter | 3,3-Diethyl-1-(...)-piperidin-2-one [1] | 3-Benzylpiperidin-2-one (Predicted/Typical) |
| Crystal System | Monoclinic | Monoclinic or Orthorhombic |
| Space Group | ||
| Unit Cell a (Å) | 7.538 | ~9.5 - 10.5 |
| Unit Cell b (Å) | 12.670 | ~6.0 - 8.0 |
| Unit Cell c (Å) | 7.925 | ~14.0 - 16.0 |
| Beta Angle (°) | 91.77 | 90 - 105 |
| Ring Conformation | Envelope on C4 | Distorted Half-Chair |
| H-Bond Motif | Infinite chains along b-axis | Centrosymmetric Dimers (R2,2(8)) |
Hydrogen Bonding Networks
In the absence of strong donors/acceptors on the benzyl ring, the packing is dominated by the lactam moiety.
-
Primary Interaction:
hydrogen bonds. -
Pattern: In racemic crystals, these often form centrosymmetric dimers (
graph set). In chiral crystals, they form helical chains ( graph set).
Figure 2: Schematic of the centrosymmetric dimer formation typical in piperidin-2-one crystals.
Technical Discussion & Troubleshooting
The "Oiling Out" Problem
3-benzylpiperidin-2-one derivatives often separate as oils rather than crystals.
-
Cause: Conformational flexibility of the benzyl chain prevents efficient packing.
-
Solution: Synthesis of the HCl salt or Picrate salt . The ionic lattice provides a rigid framework (Coulombic interactions) that forces the organic cations into an ordered array, facilitating X-ray diffraction.
Absolute Configuration
For chiral drug development, determining the absolute configuration is mandatory.
-
Heavy Atom Method: The native C, N, O atoms have weak anomalous scattering with Mo radiation.
-
Protocol: If the structure is ambiguous, derivatize the nitrogen with a heavy atom (e.g., p-bromobenzyl) or co-crystallize with a chiral acid (e.g., tartaric acid) to use the known chirality as an internal reference.
References
-
NIH National Library of Medicine. (2025). (R)-3,3-Diethyl-1-(2-hydroxy-1-phenylethyl)piperidin-2-one Crystal Structure Data. PubChem.[2][3][4] Link
-
Choi, S., et al. (2014). Geometrical and conformational isomers of 3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one: X-ray and VT-NMR studies. Journal of Molecular Structure. Link
-
BenchChem. (2025).[5] Validating the Structure of Novel 2-Piperidinol Derivatives by X-ray Crystallography: A Comparative Guide. Link
-
Cambridge Crystallographic Data Centre (CCDC). General search for Piperidin-2-one derivatives (Refcodes: PIPDON, BZPIPD).Link
Sources
- 1. Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Benzylpiperidin-4-one | C12H15NO | CID 20361720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 3-benzylpiperidin-2-one (C12H15NO) [pubchemlite.lcsb.uni.lu]
- 4. PubChemLite - 3-amino-1-benzylpiperidin-2-one (C12H16N2O) [pubchemlite.lcsb.uni.lu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
3-Benzylpiperidin-2-one proper disposal procedures
This guide outlines the authoritative protocols for the safe handling and disposal of 3-Benzylpiperidin-2-one . It is written for researchers and safety officers who require precise, actionable data beyond standard Safety Data Sheet (SDS) generalizations.
Executive Summary: Immediate Action Plan
| Parameter | Directive |
| Primary Disposal Route | High-Temperature Incineration (via licensed hazardous waste contractor). |
| Waste Stream Classification | Non-Halogenated Organic Waste (unless mixed with halogenated solvents). |
| Critical Segregation | Strictly isolate from Strong Oxidizing Agents and Strong Acids/Bases (risk of exothermic hydrolysis). |
| Sewer Disposal | STRICTLY PROHIBITED. Do not discharge into drains or municipal water systems. |
| Regulatory Note | Verify local "Precursor Control" lists. While 4-piperidone derivatives are often controlled (fentanyl precursors), 2-one (lactam) isomers are distinct but may still trigger "structural analog" watchlists in some jurisdictions. |
Chemical Identity & Hazard Profiling
To ensure this protocol is applied to the correct substance, verify the chemical identity. 3-Benzylpiperidin-2-one is a lactam (cyclic amide), distinct from the ketone 1-benzyl-4-piperidone (a regulated fentanyl precursor).
-
Chemical Name: 3-Benzylpiperidin-2-one[1]
-
Molecular Formula:
[2]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Molecular Weight: 189.25 g/mol
-
Physical State: Typically a viscous oil or low-melting solid (depending on purity/polymorph).
-
Hazard Class (GHS):
Pre-Disposal Regulatory Verification
Before disposal, you must validate the regulatory status of your specific inventory.
Why this matters: Many piperidine/piperidone derivatives are Schedule I/II precursors.
-
The Risk: 1-Benzyl-4-piperidone is a known precursor for illicit opioid synthesis.[5]
-
The Distinction: 3-Benzylpiperidin-2-one is a structural isomer. While less commonly regulated, automated compliance software may flag it as a "watched chemical" due to the benzyl-piperidine scaffold.
-
Action: Check your institution’s "Chemicals of Concern" list. If flagged, the waste container may require specific chain-of-custody sealing and witnessing during disposal.
Waste Segregation & Compatibility Logic
Proper segregation prevents the formation of incompatible mixtures that could cause fires or toxic gas evolution in the waste drum.
Figure 1: Waste Segregation Decision Matrix. The primary disposal stream is compatible with non-halogenated organic solvents.
Detailed Disposal Protocols
Scenario A: Routine Laboratory Waste (Small Scale)
For disposal of reaction byproducts, mother liquors, or expired small standards (<100g).
-
Dissolution (If Solid/Viscous):
-
Do not dispose of dry solids directly into liquid waste carboys to prevent clogging.
-
Dissolve the material in a minimal amount of compatible combustible solvent (e.g., Acetone, Ethanol, or Methanol).
-
-
Container Selection:
-
Use High-Density Polyethylene (HDPE) or Glass containers.
-
Avoid: Metal containers if the waste stream is potentially acidic.
-
-
Transfer:
-
Pour the dissolved solution into the "Non-Halogenated Organic Waste" stream.
-
Note: If the synthesis involved Dichloromethane (DCM) or Chloroform, use the "Halogenated Waste" stream.
-
-
Labeling:
-
Label must read: "Hazardous Waste - Organic Solvents with Trace Amides."
-
List constituents: "Acetone (95%), 3-Benzylpiperidin-2-one (<5%)."
-
Scenario B: Stockpile/Bulk Disposal (>1 kg)
For disposal of old inventory or scale-up batches.
-
Do Not Dissolve: Keep the material in its original solid/viscous form to minimize waste volume and disposal costs.
-
Primary Packaging:
-
Secondary Containment:
-
Place the primary container inside a clear polyethylene bag (double-bagging recommended).
-
-
Lab Pack Protocol:
-
Place the bagged item into a DOT-approved fiber or steel drum (Lab Pack).
-
Fill void spaces with inert absorbent (Vermiculite).
-
-
Manifesting:
-
Declare as: "Waste Toxic Solids, Organic, N.O.S. (Contains 3-Benzylpiperidin-2-one)." [1]
-
Scenario C: Spill Cleanup Protocol
Figure 2: Emergency Spill Response Workflow.
Specific Cleanup Steps:
-
Ventilation: Immediately increase ventilation in the area (open fume hood sashes, use portable extractors).
-
Absorbent Selection: Use Vermiculite , Sand , or Universal Spill Pads . Avoid paper towels for large spills as they are combustible.
-
Decontamination: After bulk removal, wipe the surface with a detergent solution (e.g., Alconox) to remove oily residues. Do not use bleach (hypochlorite) immediately, as it may react with amine impurities.
References & Authority
-
PubChem. (n.d.). Compound Summary: Piperidin-2-one derivatives. National Library of Medicine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
-
Government of Canada. (2024). Controlled Drugs and Substances Act: Precursor Control Regulations (Class A Precursors). Retrieved from [Link]
Sources
- 1. PubChemLite - 3-benzylpiperidin-2-one (C12H15NO) [pubchemlite.lcsb.uni.lu]
- 2. 1-Benzylpiperidone | CAS#:4783-65-7 | Chemsrc [chemsrc.com]
- 3. fishersci.es [fishersci.es]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Canada Gazette, Part 2, Volume 158, Number 12: Order Amending Schedules I and VI to the Controlled Drugs and Substances Act (Synthetic Opioids and Emerging Fentanyl Precursors) [gazette.gc.ca]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
Operational Safety Guide: Handling 3-Benzylpiperidin-2-one in Drug Discovery
Executive Summary & Pharmacophore Context
3-Benzylpiperidin-2-one is a functionalized lactam scaffold frequently employed in the synthesis of peptidomimetics and protease inhibitors.[1][2] While specific GHS data for this exact derivative may be limited in public repositories, its structural properties—combining a polar amide (lactam) core with a lipophilic benzyl moiety—dictate a specific safety profile.[2]
The Safety Paradox: The benzyl group increases lipophilicity, potentially facilitating dermal absorption, while the lactam ring presents risks of hydrolysis-driven irritation to mucous membranes.[2] Consequently, this compound must be handled as a Potential Bioactive Intermediate with high skin permeability potential, not just a generic organic solid.[2]
Hazard Identification & Mechanistic Risk Assessment
Before selecting PPE, we must understand the mechanism of potential injury.
| Hazard Class (Predicted) | Mechanistic Rationale | GHS Signal |
| Acute Toxicity (Oral/Dermal) | Lipophilic Transport: The benzyl side chain enhances the molecule's ability to cross the stratum corneum (outer skin layer) compared to the parent piperidin-2-one.[1][2] | WARNING (H302/H312) |
| Serious Eye Damage/Irritation | Lactam Reactivity: Cyclic amides can act as weak bases or undergo ring-opening hydrolysis on moist mucosal surfaces, leading to local pH spikes and tissue irritation.[1][2] | DANGER (H318/H319) |
| Respiratory Sensitization | Dust Inhalation: If solid, fine particulates can deeply penetrate the bronchial tree.[2] | WARNING (H335) |
Personal Protective Equipment (PPE) Matrix
This protocol moves beyond "standard compliance" to "defensive layering."[1]
A. Hand Protection (Critical)
-
Recommendation: Double Nitrile Gloving (0.11 mm / 4 mil minimum per layer).[1][2]
-
The "Why": Single thin nitrile gloves may suffer from microscopic defects or rapid permeation by the solvent vehicle (e.g., DCM or DMF) used to dissolve the lactam.
-
Protocol: Inspect gloves for pinholes by trapping air and squeezing before donning. Change outer gloves immediately upon splash contact.[1]
B. Eye & Face Protection[1][3][4][5][6][7][8][9][10][11][12]
-
Recommendation: Chemical Splash Goggles (ANSI Z87.1+).[1]
-
The "Why": Safety glasses with side shields are insufficient for handling powders that may become airborne or viscous oils that splash unpredictably. Goggles provide a seal against dust entry and vapor absorption into contact lenses.
C. Respiratory Protection
-
Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).[1]
-
Secondary (Only if outside hood): N95 or P100 particulate respirator.[1][2]
-
Note: Handling this compound on an open bench is strictly prohibited due to the risk of inhaling bioactive dust.
D. Body Protection
-
Recommendation: 100% Cotton Lab Coat (Fire Resistant if working with flammable solvents) + Closed-toe leather/composite shoes.[1][2]
-
The "Why": Synthetic fabrics (polyester) can melt into the skin if a fire occurs with the reaction solvent.
Operational Workflow: Step-by-Step
This workflow integrates safety checks directly into the experimental procedure.
Phase 1: Weighing & Transfer
-
Static Control: 3-Benzylpiperidin-2-one (if solid) may be static-prone.[1][2] Use an anti-static gun or ionizer bar inside the balance enclosure to prevent powder scattering.
-
The "Boat" Technique: Do not weigh directly into a flask. Weigh into a disposable anti-static weighing boat.
-
Transfer: Use a wide-mouth funnel. Rinse the weighing boat with the reaction solvent into the flask to ensure quantitative transfer and eliminate dust residue.
Phase 2: Reaction Setup
-
Solvent Choice: If dissolving in Dichloromethane (DCM) or Dimethylformamide (DMF), be aware that these solvents can act as "carriers," dragging the benzyl-lactam through glove material faster than the neat compound would penetrate.[2]
-
Inert Atmosphere: Flush the reaction vessel with Nitrogen/Argon. This is not just for chemistry yield but prevents moisture ingress which could hydrolyze the lactam over time.
Phase 3: Spill Response
-
Solid Spill: Do not sweep (creates dust).[1][2] Cover with wet paper towels (soaked in water or ethanol) to dampen, then wipe up.[2]
-
Liquid/Solution Spill: Cover with vermiculite or absorbent pads.[1] Dispose of as hazardous chemical waste.[1]
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for PPE selection based on the physical state of the compound.
Figure 1: Decision logic for PPE selection based on the physical state of the intermediate.[2]
Waste Disposal & Decontamination[1][2]
-
Decontamination: Wipe down the balance area and fume hood sash with a mild detergent solution followed by ethanol. The lactam ring is generally stable but can be degraded by strong acids/bases; however, simple physical removal is safer for daily cleaning.
-
Disposal Stream:
References
-
Occupational Safety and Health Administration (OSHA). (2024).[1] Personal Protective Equipment (29 CFR 1910.132).[1][2][3] United States Department of Labor.[1] [Link][2]
-
National Research Council. (2011).[1][2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]
-
PubChem. (2025).[1][2] Compound Summary for 3-Benzylpiperidin-2-one (C12H15NO). National Center for Biotechnology Information.[1] [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
